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  • Product: Boc-D-Dap-OMe.HCl

Core Science & Biosynthesis

Foundational

Technical Whitepaper: H-D-Dap(Boc)-OMe·HCl

Strategic Utilization in Peptidomimetics and Drug Design[1][2][3] Executive Summary H-D-Dap(Boc)-OMe·HCl (CAS 363191-25-7) is a specialized, orthogonally protected amino acid building block essential for the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Utilization in Peptidomimetics and Drug Design[1][2][3]

Executive Summary

H-D-Dap(Boc)-OMe·HCl (CAS 363191-25-7) is a specialized, orthogonally protected amino acid building block essential for the synthesis of protease-resistant peptidomimetics and novel antimicrobial peptides (AMPs). As the hydrochloride salt of the methyl ester of ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


-Boc-protected D-2,3-diaminopropionic acid , this compound offers a unique "plug-and-play" scaffold. It allows for the precise introduction of a basic side chain (Dap) with D-stereochemistry, conferring critical stability against proteolytic degradation while enabling solution-phase C-terminal modification.

This guide provides a comprehensive technical analysis of H-D-Dap(Boc)-OMe·HCl, detailing its physicochemical profile, synthetic utility, and rigorous experimental protocols for its application in drug development.[1]

Part 1: Chemical Identity & Physicochemical Profile[2][3][4][5]

The precise identification of this compound is critical due to the potential for confusion regarding the positioning of the tert-butyloxycarbonyl (Boc) group. CAS 363191-25-7 designates the ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


-free, 

-protected
form.
1.1 Chemical Dossier
ParameterTechnical Specification
Common Name H-D-Dap(Boc)-OMe·HCl
IUPAC Name Methyl (2R)-2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate hydrochloride
CAS Number 363191-25-7
Molecular Formula Cngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

H

N

O

[2][] · HCl
Molecular Weight 254.71 g/mol
Stereochemistry D-Isomer (

-configuration at

-carbon)
Physical Form White to off-white crystalline powder
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM (unless neutralized)
pKa (Predicted)

-NH

: ~7.8
1.2 Structural Analysis

The molecule features three distinct functional zones, enabling orthogonal protection strategies :

  • ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    -Amine (Free/HCl Salt):  The reactive site for N-terminal extension (coupling to carboxylic acids).
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    -Amine (Boc-Protected):  Acid-labile protection. Stable to basic conditions, allowing for selective manipulation of the peptide backbone before side-chain deprotection.
    
  • C-Terminus (Methyl Ester): Base-labile protection. Protects the carboxyl group during solution-phase synthesis; removable via saponification.

ChemicalStructure Compound H-D-Dap(Boc)-OMe·HCl (Central Scaffold) AlphaAmine α-Amine (HCl Salt) Reactive Nucleophile Compound->AlphaAmine Site 1: N-Term Extension BetaAmine β-Amine (Boc) Acid-Labile Protection Compound->BetaAmine Site 2: Side Chain Masking Ester Methyl Ester (OMe) Base-Labile Protection Compound->Ester Site 3: C-Term Protection

Figure 1: Functional zoning of H-D-Dap(Boc)-OMe·HCl demonstrating orthogonal reactivity.

Part 2: Synthetic Utility & Mechanism
2.1 The "D-Advantage" in Drug Design

The incorporation of D-amino acids like D-Dap is a proven strategy to enhance the metabolic stability of peptide therapeutics. Endogenous proteases typically recognize L-stereoisomers; substitution with D-Dap creates a "steric clash" within the enzyme active site, significantly extending the plasma half-life of the therapeutic candidate.

2.2 Mechanism of Action in AMPs

In antimicrobial peptides (AMPs), the Dap residue introduces a positive charge (upon Boc removal) with a shorter side chain than Lysine. This alteration affects the hydrophobic moment and amphipathicity of the peptide helix.

  • Conductance Modulation: Research indicates that substituting Threonine with Dap in channel-forming peptides increases membrane conductance without altering ion selectivity, enhancing the lytic activity against bacterial membranes [1].

  • Side Chain Length: The shorter side chain of Dap (one methylene group vs. four in Lysine) constrains the conformational freedom of the positive charge, potentially increasing binding affinity to anionic bacterial lipids.

Part 3: Experimental Protocols

Expertise Note: The presence of the HCl salt requires careful neutralization during the coupling step to release the nucleophilic free amine. Failure to neutralize effectively will result in failed coupling.

3.1 Protocol A: Solution-Phase Coupling (N-Terminal Extension)

Objective: Couple H-D-Dap(Boc)-OMe to a carboxylic acid (R-COOH).

Reagents:

  • H-D-Dap(Boc)-OMe[4][2][][5][6][7][8]·HCl (1.0 eq)

  • R-COOH (1.1 eq)

  • Coupling Agent: HATU or EDC/HOBt (1.1 eq)

  • Base: DIPEA (Diisopropylethylamine) (3.0 eq)

  • Solvent: Anhydrous DMF or DCM

Step-by-Step Methodology:

  • Activation: Dissolve R-COOH and the coupling agent (e.g., HATU) in anhydrous DMF under nitrogen. Stir for 5 minutes at 0°C to form the activated ester.

  • Neutralization: In a separate vial, dissolve H-D-Dap(Boc)-OMe·HCl in minimal DMF. Add 2.0 equivalents of DIPEA. Critical: Verify pH is >8 using wet pH paper (vapor test) to ensure the amine is free.

  • Coupling: Add the neutralized amine solution to the activated acid mixture. Add the remaining 1.0 eq of DIPEA.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor via TLC or LC-MS (Target mass = MW of R-Dap-OMe + Na+).

  • Work-up: Dilute with Ethyl Acetate. Wash sequentially with 5% KHSOngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     (removes excess amine/base), Sat. NaHCO
    
    
    
    (removes excess acid), and Brine. Dry over Na
    
    
    SO
    
    
    .
3.2 Protocol B: Orthogonal Deprotection

Scenario: You have synthesized the intermediate R-CO-D-Dap(Boc)-OMe.

Desired OutcomeReagent SystemMechanismNotes
Free Side Chain 20-50% TFA in DCMAcidolysisRemoves Boc. Ester remains intact. Risk: High concentrations may cause transesterification if methanol is present. Use scavengers (TIS) if sensitive residues are present.
Free C-Terminus LiOH (2-3 eq) in THF/Hngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

O (3:1)
SaponificationHydrolyzes Methyl Ester. Boc remains intact. Caution: Avoid strong base or heat to prevent racemization of the ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

-carbon.
3.3 Technical Nuance: Cyclization Risk

Warning: When deprotecting the methyl ester (OMe) to a free acid, or when the ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


-amine is deprotected (free NH

) in the presence of the C-terminal ester, there is a risk of intramolecular cyclization.
  • Mechanism: The ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    -amine can attack the C-terminal carbonyl, forming a lactam.
    
  • Mitigation: Perform saponification at low temperatures (0°C). If removing Boc to leave a free amine, ensure the C-terminus is already amidated or sterically bulky to discourage back-biting.

Part 4: Workflow Visualization

The following diagram illustrates the standard workflow for utilizing H-D-Dap(Boc)-OMe·HCl in the synthesis of a dipeptide building block.

SynthesisWorkflow Start Start: H-D-Dap(Boc)-OMe·HCl Neutralization Step 1: Neutralization (DIPEA/DMF) Start->Neutralization Coupling Step 2: Coupling (R-COOH + HATU) Neutralization->Coupling Intermediate Intermediate: R-CO-D-Dap(Boc)-OMe Coupling->Intermediate Branch Decision Point Intermediate->Branch PathA Path A: C-Term Activation (LiOH Hydrolysis) Branch->PathA Extend Backbone PathB Path B: Side-Chain Exposure (TFA Deprotection) Branch->PathB Functionalize Side Chain ProductA Product A: R-CO-D-Dap(Boc)-OH (Ready for next coupling) PathA->ProductA ProductB Product B: R-CO-D-Dap(NH2)-OMe (Cationic functionality) PathB->ProductB

Figure 2: Synthetic workflow for dipeptide assembly and divergent deprotection strategies.

Part 5: Handling, Stability & Quality Control[3]
5.1 Storage & Stability
  • Hygroscopicity: As an HCl salt, the compound is hygroscopic. Moisture absorption can lead to hydrolysis of the methyl ester over time.

  • Storage: Store at -20°C in a desiccator. Allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • Shelf Life: Stable for >2 years if stored correctly under inert gas (Argon/Nitrogen).

5.2 Quality Control (QC) Parameters

Researchers should verify the following upon receipt:

  • Appearance: Must be a white crystalline powder. Yellowing indicates degradation (likely amine oxidation).

  • 1H NMR (DMSO-d6): Look for the characteristic Boc singlet (~1.4 ppm, 9H), Methyl ester singlet (~3.6 ppm, 3H), and the ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    -proton multiplet.
    
  • Mass Spectrometry: ESI-MS should show [M+H]+ = 219.1 (Free base mass) or adducts. Note: The HCl is not seen in the positive ion parent peak.

References
  • Effect of Diaminopropionic acid (Dap) on the Biophysical Properties of a Modified Synthetic Channel-Forming Peptide. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance. Source: Frontiers in Microbiology (via NIH). URL:[Link]

  • The Design, Synthesis, and Evaluation of Diaminopimelic Acid Derivatives. Source: MDPI Molecules. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Deprotection of Side-Chain Boc from H-D-Dap(Boc)-OMe

[1] Introduction & Strategic Overview The synthesis of peptidomimetics often requires the use of 2,3-diaminopropionic acid (Dap) , a non-proteinogenic amino acid that serves as a precursor for beta-lactams, retro-inverso...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Strategic Overview

The synthesis of peptidomimetics often requires the use of 2,3-diaminopropionic acid (Dap) , a non-proteinogenic amino acid that serves as a precursor for beta-lactams, retro-inverso peptides, and unique cross-linking architectures.[1] The specific building block H-D-Dap(Boc)-OMe (Methyl (2R)-2-amino-3-[(tert-butoxycarbonyl)amino]propanoate) presents a unique chemoselective challenge.[1]

While the alpha-amine is already free ("H-"), the objective is to remove the side-chain tert-butyloxycarbonyl (Boc) protecting group without degrading the C-terminal methyl ester (-OMe) .[1]

The Selectivity Challenge

The term "selective" in this context refers to Chemoselectivity (Carbamate vs. Ester) .

  • Boc Group: Acid-labile (cleaved by TFA or HCl).[1]

  • Methyl Ester: Generally acid-stable but susceptible to acid-catalyzed hydrolysis in the presence of water.[1]

  • Risk Factor: The resulting product is a vicinal diamine.[1] If allowed to exist as a free base in the presence of the ester, there is a risk of intermolecular aminolysis (polymerization) or intramolecular cyclization.

Core Directive: The deprotection must be conducted under strictly anhydrous acidic conditions to preserve the ester, and the product must be isolated as a di-salt to prevent auto-degradation.[1]

Chemical Logic & Mechanism[1][2][3]

The deprotection follows an acidolysis mechanism.[1][2] The choice of acid determines the final salt form and the ease of isolation.[1]

  • Protonation: The carbonyl oxygen of the Boc group is protonated.[1]

  • Fragmentation: The tert-butyl cation is cleaved, releasing

    
     and the free amine.[1]
    
  • Salt Formation: The amine immediately captures a proton/counter-ion (Cl⁻ or TFA⁻).[1]

Reaction Scheme

ReactionScheme SM H-D-Dap(Boc)-OMe (Starting Material) Inter Intermediate [Carbamic Acid] SM->Inter + HCl / Dioxane (Anhydrous) Prod H-D-Dap-OMe • 2HCl (Product) Inter->Prod - CO2 Byprod Isobutylene + CO2 Inter->Byprod

Figure 1: Acidolytic cleavage pathway of the Boc carbamate yielding the diamine dihydrochloride.[1]

Experimental Protocols

Two methods are provided. Method A is the industry standard for isolating stable solid salts.[1] Method B is suitable if the product will be used immediately in solution.[1]

Method A: HCl in Dioxane (Recommended for Isolation)

This method precipitates the product as a hydrochloride salt, which is generally crystalline and non-hygroscopic compared to TFA salts.

Reagents:

  • H-D-Dap(Boc)-OMe (Starting Material)[1][3][4][5][]

  • 4.0 M HCl in 1,4-Dioxane (Anhydrous)[1]

  • Diethyl Ether or MTBE (Methyl tert-butyl ether) for precipitation[1]

Protocol:

  • Dissolution: Dissolve 1.0 equivalent of H-D-Dap(Boc)-OMe in a minimal volume of dry 1,4-dioxane (approx. 5 mL per gram).

    • Note: If solubility is poor, a small amount of dry Methanol (MeOH) can be added, but keep it minimal to prevent transesterification/hydrolysis risks.

  • Acidolysis: Add 5–10 equivalents of 4.0 M HCl in Dioxane dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 1–2 hours.

    • Monitoring: Monitor by TLC (System: DCM/MeOH/NH4OH 80:20:1) or LC-MS.[1] The starting material spot should disappear.[1]

  • Precipitation: The product often precipitates as the reaction proceeds.[1] If not, concentrate the solution to ~1/3 volume under reduced pressure (keep bath <35°C).

  • Isolation: Add 10 volumes of cold Diethyl Ether or MTBE to precipitate the H-D-Dap-OMe • 2HCl salt.[1]

  • Filtration: Filter the white solid under an inert atmosphere (N2) if possible (to avoid moisture absorption).

  • Drying: Dry under high vacuum for 4 hours.

Method B: TFA / DCM (Standard Peptide Chemistry)

Use this if 4M HCl/Dioxane is unavailable or if the product is an intermediate for immediate coupling.[1]

Reagents:

  • Trifluoroacetic Acid (TFA)[1][2][7]

  • Dichloromethane (DCM)[1]

  • Toluene (for azeotropic removal)[1][8]

Protocol:

  • Preparation: Dissolve H-D-Dap(Boc)-OMe in DCM (10 mL per gram).

  • Acid Addition: Add an equal volume of TFA (Final concentration 50% v/v).

    • Scavengers: For this specific molecule, scavengers (TIPS, water) are not recommended because water endangers the ester. The tert-butyl cation will likely be trapped by the TFA or solvent.[1]

  • Reaction: Stir at room temperature for 30–60 minutes.

  • Workup: Evaporate volatiles on a rotary evaporator.

  • Azeotrope: Re-dissolve the residue in Toluene and evaporate (repeat 2-3 times) to remove residual TFA.

  • Result: The product is obtained as a H-D-Dap-OMe • 2TFA oil or gum.[1]

Critical Control Points & Troubleshooting

ParameterSpecificationRationale
Water Content < 0.1% (Strictly Anhydrous)Water + Acid = Ester Hydrolysis.[1] This converts the methyl ester to the free acid (H-D-Dap-OH), ruining the selectivity.[1]
Temperature 0°C

RT
Heating >40°C in acidic media increases the rate of ester hydrolysis.
Workup pH DO NOT BASIFY Attempting to extract the free base (pH > 9) will lead to rapid cyclization or polymerization of the vicinal diamine. Isolate as SALT only.
Storage -20°C, DesiccatedMethyl esters of diamines are hygroscopic.[1] Moisture ingress leads to hydrolysis over time.[1]
Diagram: Workflow Decision Tree

Workflow Start Start: H-D-Dap(Boc)-OMe Choice Select Reagent Start->Choice PathA Method A: HCl/Dioxane Choice->PathA Solid Isolation PathB Method B: TFA/DCM Choice->PathB Solution Use StepA1 Precipitate with Ether PathA->StepA1 StepB1 Evaporate & Azeotrope PathB->StepB1 ResultA Solid Dihydrochloride Salt (Stable Storage) StepA1->ResultA ResultB Oily TFA Salt (Immediate Use) StepB1->ResultB

Figure 2: Workflow selection based on desired product form.

References

  • Common Organic Chemistry. (n.d.).[1] Boc Deprotection - HCl. Retrieved from [Link][1]

  • ResearchGate. (2004).[1] An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Retrieved from [Link]

Sources

Application

Application Note: Strategic Hydrolysis of Boc-D-Dap-OMe·HCl to Boc-D-Dap-OH

Executive Summary The conversion of Boc-D-Dap-OMe·HCl (Methyl 3-(tert-butoxycarbonylamino)-D-2,3-diaminopropionate hydrochloride) to its free acid form, Boc-D-Dap-OH , presents a unique synthetic challenge often overlook...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The conversion of Boc-D-Dap-OMe·HCl (Methyl 3-(tert-butoxycarbonylamino)-D-2,3-diaminopropionate hydrochloride) to its free acid form, Boc-D-Dap-OH , presents a unique synthetic challenge often overlooked in standard peptide chemistry protocols. Unlike standard amino acids (e.g., Boc-Ala-OMe), the presence of a free, nucleophilic amine on the side chain (


-amine) creates a high risk of intramolecular cyclization to form a 

-lactam
(3-amino-2-azetidinone derivative) under basic saponification conditions.

This Application Note provides a high-fidelity protocol designed to favor the intermolecular hydrolysis pathway (formation of the linear acid) over the intramolecular cyclization. It includes critical process parameters (CPPs) for pH control, temperature regulation, and a specialized isolation strategy required for the resulting zwitterionic product.

Chemical Strategy & Mechanism[1][2]

The Competitive Landscape

The reaction environment involves a competition between two pathways:

  • Pathway A (Desired): Hydroxide ion attacks the methyl ester carbonyl, yielding the carboxylate (Saponification).

  • Pathway B (Undesired): The base neutralizes the side-chain hydrochloride salt. The resulting free amine (

    
    -NH
    
    
    
    ) attacks the methyl ester carbonyl via a 4-exo-trig cyclization, yielding the
    
    
    -lactam.
Mechanistic Diagram

The following diagram illustrates the bifurcation point and the kinetic control required to favor Pathway A.

ReactionMechanism Start Boc-D-Dap-OMe·HCl (Starting Material) Neutralization Neutralization (Free Amine Generation) Start->Neutralization + Base (1 eq) Bifurcation Reaction Bifurcation (Critical Control Point) Neutralization->Bifurcation PathA Intermolecular Attack (High [OH-], Low Temp) Bifurcation->PathA Kinetic Control PathB Intramolecular Attack (Low [OH-], RT/Heat) Bifurcation->PathB Thermodynamic/Proximal Product Boc-D-Dap-OH (Linear Product) PathA->Product Hydrolysis SideProduct Boc-3-Amino-2-Azetidinone (Beta-Lactam) PathB->SideProduct Cyclization

Figure 1: Mechanistic pathway showing the competition between hydrolysis and


-lactam formation.

Critical Process Parameters (CPPs)

ParameterSpecificationRationale
Temperature

to

Low temperature suppresses the rate of cyclization (Pathway B) more significantly than hydrolysis (Pathway A).
Base Equivalents 3.0 - 4.0 eq1 eq neutralizes the HCl; excess [OH

] increases the rate of intermolecular attack (Second-order kinetics:

) relative to the first-order intramolecular cyclization.
Solvent System THF : Water (2:1)Ensures homogeneity. Water is required for hydrolysis; THF solubilizes the organic backbone.
Workup pH pH 6.0 - 6.5CRITICAL: The product is a zwitterion (Boc-NH-CH(COO

)-CH

-NH

). It is water-soluble. Standard acidic extraction (pH 3) will leave the product in the aqueous phase.

Detailed Experimental Protocol

Reagents & Equipment[1]
  • Substrate: Boc-D-Dap-OMe·HCl (Check purity via HPLC).

  • Base: Lithium Hydroxide Monohydrate (LiOH·H

    
    O).
    
  • Solvents: Tetrahydrofuran (THF), Distilled Water, Methanol.

  • Workup: Dowex 50WX8 (H+ form) ion-exchange resin or weak cation exchange resin.

Step-by-Step Methodology
Step 1: Solubilization and Cooling
  • Dissolve 1.0 mmol of Boc-D-Dap-OMe·HCl in 10 mL of THF/Water (2:1 v/v).

  • Cool the solution to 0°C using an ice-water bath. Stir vigorously for 10 minutes to ensure thermal equilibrium.

Step 2: Saponification (Kinetic Control)
  • Prepare a solution of LiOH·H

    
    O (3.5 mmol, 3.5 eq) in 2 mL of water.
    
  • Add the LiOH solution rapidly to the reaction mixture.

    • Expert Insight: Slow addition keeps the hydroxide concentration low, favoring the intramolecular cyclization. A rapid "slug" of base favors the intermolecular hydrolysis.

  • Monitor the reaction via TLC (System: n-Butanol/Acetic Acid/Water 4:1:1) or LC-MS.[1]

    • Target: Disappearance of methyl ester (approx. 30–60 mins at 0°C).

    • Note: Do not let the reaction warm to room temperature.

Step 3: Neutralization and Isolation (The Zwitterion Challenge)

Unlike standard Boc-amino acids, the product cannot be extracted into EtOAc at acidic pH due to the protonated side chain.

  • Once complete, carefully neutralize the cold reaction mixture to pH 7.0 using 1M HCl.

  • Remove THF under reduced pressure (Rotavap at <30°C).

  • Purification Option A (Ion Exchange - Recommended):

    • Load the aqueous residue onto a column of Dowex 50WX8 (H+ form).

    • Wash with water to remove salts (LiCl).

    • Elute the product using 1M aqueous Ammonia (

      
      ).
      
    • Collect ninhydrin-positive fractions.

  • Purification Option B (Lyophilization/Desalting):

    • If resin is unavailable, neutralize to pH 6.5.

    • Lyophilize the aqueous solution to a dry powder (contains LiCl).

    • Desalt by triturating the solid with absolute ethanol (LiCl is soluble; Zwitterionic amino acid is less soluble) or using a C18 Sep-Pak cartridge.

Step 4: Final Drying
  • Lyophilize the purified fractions to obtain Boc-D-Dap-OH as a white, fluffy solid.

  • Store at -20°C. Product is hygroscopic.

Quality Control & Validation

TestMethodAcceptance Criteria
Identity

-NMR (D

O)
Loss of methyl singlet (~3.7 ppm). Presence of Boc singlet (~1.4 ppm). Integral ratio of

-H to

-H consistent with linear structure.
Purity HPLC (C18, 0.1% TFA)> 95%. Absence of

-lactam peak (Lactams often elute later than the free acid on reverse phase).
Mass Spec ESI-MS (+)

(Calc for C

H

N

O

).
Workflow Diagram

Workflow Step1 Step 1: Dissolution THF/H2O (2:1), 0°C Step2 Step 2: Rapid Saponification Add 3.5 eq LiOH (Cold) Step1->Step2 Step3 Step 3: Monitoring TLC/LC-MS (Check for Lactam) Step2->Step3 Step4 Step 4: Neutralization Adjust to pH 7.0, Remove THF Step3->Step4 Complete Step5 Step 5: Isolation (Zwitterion) Dowex Ion Exchange or Lyophilization Step4->Step5

Figure 2: Operational workflow for the isolation of the zwitterionic Boc-D-Dap-OH.

Expert Troubleshooting

Issue: Significant


-lactam formation observed. 
  • Cause: Temperature too high or base addition too slow.

  • Remedy: Repeat reaction at -5°C. Increase base concentration to 4.0 eq. Alternatively, protect the side chain with a Cbz group (Boc-D-Dap(Z)-OMe) prior to hydrolysis, then hydrogenate. This is the "Gold Standard" route if direct hydrolysis fails.

Issue: Low Yield / Product lost during workup.

  • Cause: Attempting to extract with EtOAc at pH 3.

  • Remedy: The product is water-soluble at acidic pH due to the protonated side chain (

    
    ). You must use ion exchange or lyophilization to recover the product from the aqueous phase.
    

References

  • Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Wiley.
  • Vederas, J. C., et al. (1985). "Synthesis of beta-lactams from beta-hydroxy and beta-amino acids." Journal of the American Chemical Society.

  • Boc Sciences. (2023). "Boc-Dap-OH Technical Data and Stability."

  • Sigma-Aldrich. (2023). "Product Specification: Boc-Dap-OH."

  • BenchChem. (2025).[1] "Protocols for Boc-Dap Intermediates."

Disclaimer: This protocol involves the handling of chemical reagents.[2][3][1][4][] Standard PPE (gloves, goggles, lab coat) and fume hood usage are mandatory.

Sources

Method

Orthogonal protection strategy using Boc-D-Dap-OMe in peptide chains

Application Note & Protocol Guide Topic: Orthogonal Protection Strategy Using Nα-Boc-D-Dap Derivatives in Peptide Chains Audience: Researchers, scientists, and drug development professionals. A Strategic Guide to Site-Sp...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Orthogonal Protection Strategy Using Nα-Boc-D-Dap Derivatives in Peptide Chains

Audience: Researchers, scientists, and drug development professionals.

A Strategic Guide to Site-Specific Peptide Modification: The Nα-Boc-D-Dap Orthogonal Approach

As a Senior Application Scientist, this guide moves beyond simple protocols to provide a foundational understanding of why certain choices are made in complex peptide synthesis. We will explore the strategic incorporation of D-2,3-diaminopropionic acid (D-Dap), a non-proteinogenic amino acid, to unlock advanced applications in peptide chemistry, from site-specific conjugation to the creation of branched peptide architectures.[1][2]

The core of this strategy lies in the concept of orthogonal protection , where multiple classes of protecting groups can be removed under distinct chemical conditions, allowing for precise, stepwise manipulation of a molecule.[3][4] This guide focuses on a versatile scheme utilizing an Nα-Boc-protected D-Dap derivative, where the side-chain (β-amino) is protected by a base-labile group like Fmoc, and the C-terminus is protected as a methyl ester (OMe). This specific combination provides three distinct points of chemical reactivity that can be addressed independently.

The Principle of Orthogonality: A Multi-Tool Approach

In modern peptide synthesis, particularly in drug development and the creation of sophisticated biomaterials, the ability to modify a peptide at a specific site is paramount. The Boc/Fmoc/OMe protection scheme on a D-Dap residue offers a powerful toolkit for this purpose.

  • Nα-Boc (tert-butyloxycarbonyl) Group: This is an acid-labile protecting group. It is stable to basic and nucleophilic conditions but is readily cleaved by moderate acids like trifluoroacetic acid (TFA).[][6] This allows for standard N-terminal elongation of the peptide chain.

  • Nβ-Fmoc (9-fluorenylmethoxycarbonyl) Group: This group is famously base-labile and is removed by treatment with a secondary amine, typically piperidine.[4] It is completely stable to the acidic conditions used to remove the Boc group, making it truly orthogonal.[]

  • C-terminal OMe (Methyl Ester) Group: The methyl ester is stable to the mild acid and base conditions used to remove the Boc and Fmoc groups, respectively. It is typically removed under harsher conditions, such as saponification with a strong base (e.g., NaOH) in solution-phase synthesis or during the final strong acid cleavage from a resin in solid-phase synthesis.

This tri-orthogonal system allows a researcher to first build the main peptide backbone via Nα-Boc chemistry, then expose the β-amino side chain for modification by removing the Fmoc group, all while the C-terminus remains protected.

Caption: Structure of Nα-Boc-D-Dap(Fmoc)-OMe highlighting the three orthogonal protecting groups.

Strategic Applications in Drug Development and Research

The versatility of the D-Dap scaffold with orthogonal protection enables several advanced applications:

  • Site-Specific Conjugation: The β-amino group serves as a unique chemical handle. After selective Fmoc deprotection, molecules such as fluorescent dyes, PEG chains, cytotoxic drugs (for peptide-drug conjugates), or chelating agents can be attached without interfering with the main peptide chain.[][]

  • Branched and Cyclic Peptides: A second peptide chain can be synthesized from the D-Dap side chain to create branched structures. Alternatively, the side-chain amine can be used to form a lactam bridge with a carboxylic acid elsewhere in the peptide to generate cyclic peptides, which often have enhanced stability and bioactivity.

  • Modulation of Physicochemical Properties: The incorporation of D-Dap introduces an additional primary amine. When deprotected, this group can be used to tune the overall charge, pKa, and solubility of the peptide, which is particularly useful in designing vectors for nucleic acid delivery that are sensitive to endosomal pH changes.[10][11]

The following diagram illustrates the decision-making process when using this strategy.

start Peptide-Dap(Fmoc)-OMe (Nα-Boc Deprotected) continue_synthesis Continue Elongation? start->continue_synthesis elongate Couple next Nα-Boc-AA deprotect_boc Treat with TFA/DCM to remove Nα-Boc elongate->deprotect_boc deprotect_boc->start Repeat Cycle modify Modify Side Chain? deprotect_fmoc Treat with Piperidine/DMF to remove Nβ-Fmoc modify->deprotect_fmoc Yes final Final Peptide Conjugate modify->final No conjugate Conjugate payload to free Nβ-amine deprotect_fmoc->conjugate conjugate->final continue_synthesis->elongate Yes continue_synthesis->modify No

Caption: Workflow demonstrating the orthogonal modification of a peptide containing a Dap residue.

Experimental Protocols

These protocols assume a solution-phase synthesis workflow. The principles are directly translatable to solid-phase peptide synthesis (SPPS) with appropriate adjustments for resin handling and washing steps.[12]

Protecting GroupChemical NameCleavage ReagentStability Conditions
Boc tert-butyloxycarbonylTrifluoroacetic Acid (TFA)[13][14]Stable to base (piperidine) and hydrogenolysis.
Fmoc 9-fluorenylmethoxycarbonylPiperidine in DMF[4]Stable to acid (TFA).
OMe Methyl EsterNaOH (saponification) or HFStable to mild acid (TFA) and mild base (piperidine).

This protocol describes the removal of the Nα-Boc group from a peptide chain ending in a Boc-D-Dap(Fmoc)-OMe residue, preparing it for the coupling of the next amino acid.

Materials & Reagents

Reagent Concentration / Amount Purpose
Boc-Peptide-D-Dap(Fmoc)-OMe 1 equivalent Starting material
Dichloromethane (DCM) Anhydrous Solvent
Trifluoroacetic Acid (TFA) 25-50% (v/v) in DCM Deprotection agent
Triisopropylsilane (TIPS) 2.5-5% (v/v) Cation scavenger
Diisopropylethylamine (DIEA) As required Neutralizing base

| Diethyl Ether | Cold | Precipitation |

Procedure

  • Preparation: Dissolve the starting peptide (1 eq.) in anhydrous DCM in a round-bottom flask equipped with a nitrogen inlet. Cool the solution to 0 °C in an ice bath.

  • Deprotection Cocktail: In a separate, dry flask, prepare the deprotection cocktail. For every 10 mL of DCM, add 10 mL of TFA (for 50% solution) and 0.5 mL of TIPS.

    • Scientist's Note: The tert-butyl cation generated during deprotection is a reactive electrophile. Scavengers like TIPS are crucial to prevent side reactions, especially the alkylation of sensitive residues like Tryptophan or Methionine.[14][15]

  • Reaction: Add the deprotection cocktail to the peptide solution at 0 °C. Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure (rotary evaporation). Co-evaporate with toluene (3x) to remove residual TFA.

  • Neutralization: Dissolve the resulting TFA salt in DCM. Carefully add DIEA dropwise until the solution is neutral to slightly basic (check with pH paper).

    • Rationale: The deprotected amine exists as a TFA salt. It must be converted to the free amine before the next coupling step can proceed efficiently.[12]

  • Isolation: The product can be isolated by precipitation with cold diethyl ether or purified directly via silica gel chromatography. Confirm the product identity and purity by LC-MS, verifying the removal of the Boc group (mass loss of 100.1 Da) and the integrity of the Fmoc and OMe groups.

This protocol details the removal of the Nβ-Fmoc group, exposing the side-chain amine for subsequent conjugation while leaving the Nα-Boc group and C-terminal ester intact.

Materials & Reagents

Reagent Concentration / Amount Purpose
Boc-Peptide-D-Dap(Fmoc)-OMe 1 equivalent Starting material
Dimethylformamide (DMF) Anhydrous Solvent
Piperidine 20% (v/v) in DMF Deprotection agent

| Diethyl Ether | Cold | Precipitation |

Procedure

  • Preparation: Dissolve the peptide (1 eq.) in anhydrous DMF.

  • Deprotection: Add the 20% piperidine/DMF solution to the peptide. Stir at room temperature for 30-60 minutes. The progress can be monitored by observing the disappearance of the starting material by LC-MS.

    • Self-Validation: The cleavage of the Fmoc group releases a dibenzofulvene-piperidine adduct, which has a characteristic UV absorbance. This can be used to quantitatively monitor the reaction if performed on solid phase.[4]

  • Work-up: Remove the DMF and piperidine under high vacuum. The residue can be triturated with cold diethyl ether to precipitate the product.

  • Purification: Purify the product by silica gel chromatography or preparative HPLC.

  • Confirmation: Verify the product by LC-MS. A successful reaction will show a mass loss of 222.2 Da, corresponding to the Fmoc group, while the Boc and OMe groups remain.

cluster_0 Path A: Chain Elongation cluster_1 Path B: Side-Chain Modification start Nα-Boc-Peptide-Dap(Fmoc)-OMe reagent_a + TFA / DCM start->reagent_a reagent_b + Piperidine / DMF start->reagent_b product_a H₂N⁺-Peptide-Dap(Fmoc)-OMe (Ready for coupling) reagent_a->product_a product_b Nα-Boc-Peptide-Dap(NH₂)-OMe (Ready for conjugation) reagent_b->product_b

Caption: Orthogonal deprotection pathways for a peptide containing the Boc-D-Dap(Fmoc)-OMe residue.

Concluding Remarks

The strategic use of orthogonally protected diaminopropionic acid, specifically with the Nα-Boc / Nβ-Fmoc combination, is a cornerstone of modern medicinal chemistry and peptide science. It provides an unparalleled level of control for synthesizing complex, multifunctional peptide-based molecules. By understanding the distinct chemical labilities of each protecting group, researchers can rationally design and execute synthetic routes to novel therapeutics and research tools. The protocols and principles outlined in this guide serve as a robust foundation for professionals aiming to leverage this powerful strategy in their work.

References

  • Benchchem. (n.d.). Orthogonal Protection Strategy in Boc Chemistry: An In-depth Technical Guide.
  • BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative.
  • BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.
  • Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism. YouTube.
  • Cardillo, G., et al. (n.d.). Synthesis of Orthogonally Protected 1,2-diaminopropanoic Acids by Ring-Opening of 3-Unsubstituted N-Activated Aziridine 2-Carboxylates with Para-Methoxybenzylamine: a Study of the Regioselectivity of the Reaction.
  • Benchchem. (n.d.). The Strategic Incorporation of Fmoc-D-Dap(Boc)-OH in Advanced Peptide Synthesis: A Technical Guide.
  • Lin, T., et al. (2023). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Molecules, 28(19), 6891.
  • Nowick, J. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • Lan, Y., et al. (2010). Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. Chembiochem, 11(9), 1266-72.
  • Temperini, A., et al. (2020). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Molecules, 25(5), 1219.
  • Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An efficient synthesis of a probe for protein function: 2,3-diaminopropionic acid with orthogonal protecting groups. Organic Letters, 6(2), 213-215.
  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.
  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Kumar, V., et al. (2023). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. Journal of the American Chemical Society, 145(5), 3161-3172.
  • Lan, Y., et al. (2010). Incorporation of 2,3-Diaminopropionic Acid into Linear Cationic Amphipathic Peptides Produces pH-Sensitive Vectors. Chembiochem, 11(9), 1266-1272.
  • Reddit user post. (2013). Boc Removals with TFA in Peptide Synthesis. r/chemistry.
  • Aapptec Peptides. (n.d.). Fmoc-D-Dap(Boc)-OH; CAS 198544-42-2.
  • Temperini, A., et al. (2020). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Molecules, 25(5), 1219.
  • Marcantoni, E., et al. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O–NaI System in Acetonitrile. The Journal of Organic Chemistry, 66(12), 4430-4432.
  • Benchchem. (n.d.). Application Notes: Trifluoroacetic Acid (TFA) for Boc Removal in Boc-D-4-aminomethylphe(Boc) Synthesis.
  • Bachem. (n.d.). Introduction to Peptide Synthesis Methods.
  • Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • ChemPep. (n.d.). Boc-Dap(Fmoc)-OH.
  • BOC Sciences. (n.d.). Peptide-Drug Conjugates.
  • Chem-Impex. (n.d.). Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropionic acid.
  • Sigma-Aldrich. (n.d.). Boc-Dap(Fmoc)-OH.
  • MedChemExpress. (n.d.). Fmoc-D-Dap(Boc)-OH.
  • BOC Sciences. (n.d.). Bioconjugation Services for Advanced Biomolecule Engineering.
  • Ingenta Connect. (n.d.). Analytical Methods for Solid Phase Peptide Synthesis.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yields in Boc-D-Dap-OMe peptide coupling reactions

Welcome to the technical support center for peptide synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome challenges in your research.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for peptide synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome challenges in your research. This guide focuses specifically on troubleshooting low yields in peptide coupling reactions involving N-α-Boc-D-diaminopropionic acid methyl ester (Boc-D-Dap-OMe) . The unique structure of this reagent, with its reactive side-chain β-amino group, presents specific challenges that we will address in the following frequently asked questions.

Frequently Asked Questions (FAQs)
Q1: My coupling reaction with Boc-D-Dap-OMe is showing a very low yield. What are the most common initial checks I should perform?

When a coupling reaction fails, it's essential to start by verifying the fundamentals before exploring more complex variables. Low yields are often traced back to issues with reagents, setup, or reaction conditions.

Causality-Driven Checklist:

  • Reagent Integrity:

    • Boc-D-Dap-OMe Quality: This reagent can degrade over time, especially if exposed to moisture or acidic conditions. Confirm its purity via TLC or ¹H NMR before use. The presence of impurities can inhibit the reaction.

    • Coupling Reagent Activity: Many coupling reagents, particularly phosphonium and uronium salts, are moisture-sensitive. Use freshly opened bottles or reagents stored properly in a desiccator. Inactive coupling reagents are a primary cause of failed reactions.

    • Solvent Anhydrousness: Water competes with the amine as a nucleophile, hydrolyzing the activated carboxylic acid and consuming your coupling reagent. Always use high-purity, anhydrous solvents (e.g., DMF, DCM) with low water content (<50 ppm).

  • Stoichiometry and Concentration:

    • Molar Ratios: Ensure the stoichiometry is correct. For a standard coupling, a slight excess of the carboxylic acid and coupling reagent relative to the Boc-D-Dap-OMe is recommended (e.g., 1.2 equivalents of acid, 1.2 equivalents of coupling reagent, to 1.0 equivalent of amine).

    • Concentration: Reactions that are too dilute proceed slowly, which can allow side reactions to dominate. Conversely, excessively high concentrations can lead to aggregation and solubility issues, especially with larger peptides. Aim for a concentration range of 0.1-0.2 M in your reaction solvent.

  • Reaction Environment:

    • Inert Atmosphere: While not always strictly necessary for all coupling reagents, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice.[1] This prevents side reactions caused by atmospheric moisture and oxygen, particularly with sensitive reagents.[1]

    • Temperature Control: Most coupling reactions are run at room temperature. However, for difficult couplings, slight heating (e.g., to 40-50 °C) can sometimes improve yields, though it may also increase the risk of side reactions like racemization.[2] Conversely, reactions involving carbodiimides are often run at 0 °C to minimize side reactions.[3]

Q2: Which coupling reagents are most effective for acylating the β-amino group of Boc-D-Dap-OMe, and what are their pros and cons?

The choice of coupling reagent is critical for achieving high efficiency, especially when dealing with the potentially sterically hindered or less nucleophilic side-chain amine of a Dap derivative.[3] Reagents are broadly classified into carbodiimides, phosphonium salts, and uronium/aminium salts.[4]

Uronium and phosphonium salt-based reagents are generally more reactive and efficient than carbodiimides for challenging couplings. For the β-amino group of Dap, a high-reactivity reagent is recommended to ensure the reaction goes to completion.

Coupling Reagent ClassExample(s)ProsConsRecommended Base
Uronium/Aminium Salts HATU, HBTU, HCTU, COMU High reactivity, fast kinetics, low racemization (especially with HATU).[5] COMU and its byproducts are water-soluble, simplifying workup.[6]More expensive. Uronium salts can cause guanidinylation of the free amine if used in large excess, terminating the chain.DIPEA, 2,4,6-Collidine
Phosphonium Salts PyBOP, BOP High efficiency, low racemization risk.[3] Does not cause guanidinylation, so can be used in excess to drive slow reactions.BOP produces carcinogenic HMPA as a byproduct; PyBOP is the safer alternative.[3] More expensive than carbodiimides.DIPEA, NMM
Carbodiimides EDC, DCC Inexpensive and widely available.[7] EDC byproducts are water-soluble.Lower reactivity. Higher risk of racemization without additives. DCC can form an insoluble N-acylurea byproduct that is difficult to remove.[3][7]Requires additives like HOBt or Oxyma Pure

Senior Scientist Recommendation: Start with HATU or COMU . Their high reactivity is well-suited for side-chain acylation. Use a slight excess (1.1-1.2 eq) and pre-activate the carboxylic acid for 5-10 minutes before adding it to your Boc-D-Dap-OMe solution.

Q3: I'm consistently seeing unreacted Boc-D-Dap-OMe even after several hours. How can I drive the coupling reaction to completion?

Incomplete coupling is a common issue, often due to steric hindrance at the coupling site or aggregation of reactants.[2][8] Several strategies can be employed to overcome this.

  • Double Coupling: This is the most straightforward approach. After the initial coupling reaction has run for its standard time (e.g., 1-2 hours), simply add a second portion of the activated carboxylic acid and coupling reagent to the reaction mixture.[2] This re-establishes a high concentration of the active ester to react with the remaining free amine.

  • Increase Reagent Equivalents: For particularly stubborn couplings, increasing the equivalents of the carboxylic acid and coupling reagent to 2-3 equivalents can be effective.[1] However, be cautious when using uronium reagents in high excess due to the risk of guanidinylation.

  • Extended Reaction Time and Temperature: Allowing the reaction to proceed for longer (e.g., 4-24 hours) can increase the yield.[2] If the reaction is still incomplete, gentle heating to 40-50 °C can also help, but monitor for potential side product formation.

  • Change Solvent: If you are coupling a peptide chain to the Dap side chain, aggregation might be the issue. Switching from DMF to a more disruptive solvent like N-Methyl-2-pyrrolidone (NMP) can break up secondary structures and improve accessibility to the reactive site.[2]

A detailed protocol for performing a double coupling is provided in the "Protocols" section below.

Q4: What are the primary side reactions associated with Boc-D-Dap-OMe coupling, and how can they be minimized?

Understanding and mitigating side reactions is key to achieving high purity and yield.

  • Premature Boc Deprotection: The Boc group is acid-labile.[9] If your reaction conditions are inadvertently acidic (e.g., using the hydrochloride salt of an amine without sufficient base, or acidic impurities in your solvent), the α-amino group can become deprotected. This newly freed primary amine can then compete for acylation, leading to diacylated products or oligomerization.

    • Mitigation: Ensure your reaction medium is basic. Use a non-nucleophilic base like DIPEA (2-4 equivalents) and ensure all starting materials are in their free-base form.

  • Guanidinylation (with Uronium Reagents): Reagents like HATU and HBTU can react with the free β-amino group to form a guanidinium group, which is unreactive and terminates the coupling. This is more problematic when the coupling itself is slow and a large excess of the uronium reagent is used.

    • Mitigation: Avoid using a large excess (>1.5 eq) of uronium reagents. If a large excess is needed to drive the reaction, switch to a phosphonium reagent like PyBOP.

  • N-Acylurea Formation (with Carbodiimides): When using DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive.[3] This side reaction is temperature-dependent.

    • Mitigation: Run carbodiimide-mediated couplings at 0 °C and always use an additive like HOBt or Oxyma Pure, which traps the active intermediate as a less-prone-to-rearrangement active ester.[5]

The following diagram outlines a decision-making process for troubleshooting low yields.

Troubleshooting_Workflow cluster_no_reaction No Reaction cluster_incomplete_reaction Incomplete Reaction start Low Yield in Boc-D-Dap-OMe Coupling check_basics 1. Verify Reagents (Purity, Anhydrousness) 2. Check Stoichiometry 3. Ensure Inert Atmosphere start->check_basics monitor_reaction Is coupling occurring at all? (Monitor by LC-MS/TLC) check_basics->monitor_reaction If basics are confirmed no_reaction_node No Product Formation monitor_reaction->no_reaction_node No incomplete_node Incomplete Coupling (Starting material remains) monitor_reaction->incomplete_node Yes, but slow/stalled inactive_reagent Suspect Inactive Coupling Reagent no_reaction_node->inactive_reagent change_reagent Action: Switch to a fresh or more powerful reagent (e.g., EDC -> HATU) inactive_reagent->change_reagent steric_hindrance Possible Steric Hindrance or Aggregation incomplete_node->steric_hindrance optimization_steps Actions: - Perform Double Coupling - Increase Reagent Equivalents - Change to NMP solvent - Increase Temperature steric_hindrance->optimization_steps

Caption: A decision tree for troubleshooting low coupling yields.

Q5: How do I properly monitor the reaction to know if it's working?

Effective reaction monitoring is crucial to distinguish between a slow reaction and a failed one.

  • Thin-Layer Chromatography (TLC): This is a quick and easy method. Spot the reaction mixture alongside your starting materials (Boc-D-Dap-OMe and the carboxylic acid). The disappearance of the limiting reagent (usually Boc-D-Dap-OMe) and the appearance of a new, typically less polar, product spot indicates progress. Use a ninhydrin stain: Boc-D-Dap-OMe has a free primary amine and will stain positive (usually blue/purple).[10] A complete reaction should show the disappearance of this ninhydrin-positive spot.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. It allows you to track the consumption of reactants and the formation of the product by monitoring their respective masses. It will also reveal the presence of any side products, which is invaluable for troubleshooting.

A detailed protocol for TLC monitoring is provided below.

Detailed Experimental Protocols
Protocol 1: Standard Coupling Using HATU

This protocol describes a standard procedure for coupling a generic carboxylic acid (R-COOH) to Boc-D-Dap-OMe.

  • Preparation:

    • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF (to achieve a final concentration of ~0.15 M).

    • Add DIPEA (2.5 eq) to the mixture.

    • Stir at room temperature for 10 minutes to pre-activate the acid. A color change (often to yellow) may be observed.

  • Coupling:

    • In a separate flask, dissolve Boc-D-Dap-OMe (1.0 eq) in a minimal amount of anhydrous DMF.

    • Add the solution of Boc-D-Dap-OMe to the pre-activated acid mixture.

    • Stir the reaction at room temperature for 2-4 hours.

  • Monitoring & Workup:

    • Monitor the reaction progress using TLC or LC-MS (see Protocol 2).

    • Once complete, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization.[10]

Protocol 2: Reaction Monitoring by TLC
  • Prepare the TLC Plate: Draw a baseline with a pencil on a silica gel TLC plate.

  • Spotting:

    • Spot 1: Your starting carboxylic acid dissolved in a suitable solvent.

    • Spot 2: Your starting Boc-D-Dap-OMe.

    • Spot 3 (Co-spot): Spot both starting materials on the same point to see their combined position.

    • Spot 4: A small aliquot of your reaction mixture, taken after 5 minutes.

    • Subsequent Spots: Take aliquots at regular intervals (e.g., every 30-60 minutes) and spot them.

  • Elution: Develop the plate in an appropriate solvent system (e.g., 5-10% Methanol in DCM or 30-50% Ethyl Acetate in Hexanes).

  • Visualization:

    • First, visualize the plate under a UV lamp (if any components are UV-active).

    • Then, stain the plate. A potassium permanganate (KMnO₄) stain is a good general-purpose stain. For specifically tracking the amine, use a ninhydrin stain. Dip the plate in the ninhydrin solution, then gently heat with a heat gun until spots appear.

    • Interpretation: The reaction is complete when the ninhydrin-positive spot corresponding to Boc-D-Dap-OMe has completely disappeared.

Protocol 3: Double Coupling Procedure
  • Perform the initial coupling as described in Protocol 1 for 1-2 hours.

  • Take a small aliquot for analysis (TLC/LC-MS) to confirm that the reaction has stalled but not failed completely (i.e., some product has formed).

  • In a separate vial, prepare a second batch of activated acid by dissolving the carboxylic acid (0.5 eq) and HATU (0.5 eq) in DMF with DIPEA (1.0 eq). Allow it to pre-activate for 10 minutes.

  • Add this second portion of activated acid directly to the main reaction mixture.

  • Allow the reaction to stir for an additional 2-4 hours, monitoring as needed.

  • Proceed with the standard workup and purification.

Coupling_Workflow cluster_reactants Reactants & Reagents cluster_process Process RCOOH Carboxylic Acid (R-COOH) Preactivation 1. Pre-activation (R-COOH + HATU + Base) in Anhydrous DMF RCOOH->Preactivation Dap Boc-D-Dap-OMe Coupling 2. Coupling (Add Boc-D-Dap-OMe) Dap->Coupling CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->Preactivation Base Base (e.g., DIPEA) Base->Preactivation Preactivation->Coupling Monitoring 3. Monitoring (TLC / LC-MS) Coupling->Monitoring Workup 4. Aqueous Workup & Purification Monitoring->Workup Product Coupled Product (R-CO-NH-CH(CH₂NHBoc)COOMe) Workup->Product

Caption: General workflow for Boc-D-Dap-OMe peptide coupling.

References
  • Biotage. (2023). What do you do when your peptide synthesis fails? [Online]. Available at: [Link]

  • AAPPTec. (n.d.). Planning a Peptide Synthesis. [Online]. Available at: [Link]

  • AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Online]. Available at: [Link]

  • Albericio, F., & Subirós-Funosas, R. (2020). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 24(9), 1758–1776. [Online]. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Online]. Available at: [Link]

  • Wikipedia. (n.d.). Peptide synthesis. [Online]. Available at: [Link]

  • Jamdade, A. B., et al. (2021). Recent Development of Peptide Coupling Reagents in Organic Synthesis. ChemistrySelect, 6(30), 7535-7554. [Online]. Available at: [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Online]. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Boc Deprotection for Dap Derivatives

Topic: Optimizing reaction time for Boc deprotection of Dap (2,3-Diaminopropionic acid) derivatives. Audience: Researchers, Scientists, and Drug Development Professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing reaction time for Boc deprotection of Dap (2,3-Diaminopropionic acid) derivatives. Audience: Researchers, Scientists, and Drug Development Professionals. Format: Technical Support Q&A, Troubleshooting Guide, and Experimental Protocols.

Introduction: The Dap Paradox

As a Senior Application Scientist, I often see researchers treat 2,3-diaminopropionic acid (Dap) like a standard lysine analogue. This is a critical error. While Lysine has a flexible butyl chain separating its amines, Dap is a 1,2-diamine . The proximity of the


-amine to the peptide backbone creates a unique "danger zone" for intramolecular reactions—specifically 

-lactam formation and

acyl migration.

Optimizing the reaction time for Boc deprotection isn't just about removing the protecting group; it is about minimizing the window of opportunity for these side reactions and preventing the alkylation of your newly liberated, highly reactive 1,2-diamine system.

This guide moves beyond standard textbook protocols to address the specific kinetic and thermodynamic challenges of Dap derivatives.

Module 1: Reaction Kinetics & Conditions

Q1: Why is the standard "30 minutes in 50% TFA" often insufficient or dangerous for Dap?

A: The standard protocol is a blunt instrument. For Dap derivatives, two competing factors dictate the optimal time:

  • Steric Electronic Effects: The protonated

    
    -amine (if free) or the nearby amide bond creates an electron-deficient environment. This can inductively destabilize the carbocation intermediate, slightly accelerating Boc cleavage compared to a bulky hydrophobic residue like Valine. However, if your Dap is bis-Boc protected (N
    
    
    
    , N
    
    
    ), the cleavage kinetics may differ for each amine.
  • The Scavenger Depletion Limit: The tert-butyl cations generated are electrophilic monsters. In a standard 30-minute reaction, scavengers (like TIS or water) might be consumed. If the reaction runs too long (e.g., >1 hour) without fresh scavengers, the equilibrium shifts toward alkylation of the Dap side chain or other nucleophiles (Trp, Met).

Recommendation:

  • Standard Time: 20–40 minutes at Room Temperature (RT).

  • Critical Adjustment: If using HCl/Dioxane , the reaction is slower. Allow 45–60 minutes.

  • Stop Condition: Do not rely on time alone. Monitor via TLC or LC-MS.

Q2: How do I accurately monitor the endpoint?

A: Visualizing free amines on Dap is tricky because the two amines react differently with stains.

  • TLC (Thin Layer Chromatography): Use Ninhydrin .

    • Note: A bis-free Dap often stains a distinct color (sometimes brownish-red) compared to a mono-protected amine.

    • Caution: If you see a "double spot" merging into one, your reaction is incomplete.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the gold standard.

    • Look for the loss of 100 Da (Boc group) or 56 Da (isobutylene fragment depending on ionization).

    • Warning: If you see a mass of [M-18] , you have likely formed a lactam (cyclic urea or amide) or dehydrated the molecule. This indicates you have overshot the reaction or used improper workup.

Module 2: Troubleshooting Side Reactions

Q3: I see a mass shift of -18 Da (Loss of Water/Ammonia). Is my Dap cyclizing?

A: Yes, this is the Dap Lactamization risk.

  • Mechanism: Once the

    
    -amine is deprotected, it is a nucleophile. If the carboxyl group of the Dap (or the adjacent peptide bond) is activated or if the pH rises during workup, the 
    
    
    
    -amine attacks the carbonyl, forming a 4-membered
    
    
    -lactam ring.
  • The Cause: This rarely happens in the TFA (where amines are protonated). It happens during neutralization .

  • The Fix: Do not neutralize in the aqueous phase if possible. Isolate the product as the TFA or HCl salt. If you must neutralize, use a weak base (NaHCO

    
    ) at 0°C  and work quickly.
    
Q4: My yield is low, and I suspect "t-butyl shuffling" (Alkylation).

A: The tert-butyl cation (


) is attacking your peptide.
  • Dap Specificity: The 1,2-diamine motif is electron-rich. If scavengers are depleted, the

    
     will attach to the 
    
    
    
    -amine, effectively "re-protecting" it with a distinct, hard-to-remove alkyl bond (not a carbamate).
  • The Fix: Increase the Scavenger Load . See the table below.

Module 3: Experimental Protocol & Scavengers

Optimized Scavenger Cocktails
ScenarioCocktail Composition (v/v)Why?
Standard Dap Peptide TFA (95%) / TIS (2.5%) / H

O (2.5%)
TIS (Triisopropylsilane) is the premier cation scavenger. Water hydrolyzes the tert-butyl trifluoroacetate intermediate.
Dap + Trp/Met/Cys Reagent K: TFA (82.5%) / Phenol (5%) / H

O (5%) / Thioanisole (5%) / EDT (2.5%)
Phenol and Thioanisole protect the aromatic/sulfur residues which are highly susceptible to alkylation.
Solid Phase (Resin) TFA (92.5%) / TIS (2.5%) / H

O (2.5%) / DODT (2.5%)
DODT (3,6-Dioxa-1,8-octanedithiol) is a less odorous alternative to EDT, crucial for preventing cross-linking.
Step-by-Step Optimized Protocol
  • Preparation: Dissolve the Boc-protected Dap derivative in DCM (Dichloromethane) . A ratio of 10 mL solvent per gram of substrate is standard.

  • Scavenger Addition: Add the scavenger cocktail (e.g., TIS/H

    
    O) before the acid to ensure the "trap" is ready.
    
  • Acid Initiation: Add TFA slowly. A final concentration of 20–50% TFA in DCM is recommended.

    • Tip: For solution-phase synthesis, 1:1 TFA:DCM is aggressive. Start with 1:4 (20% TFA) to control the exotherm.

  • Reaction: Stir at Room Temperature for 30 minutes .

  • Monitoring: Check TLC/LC-MS at 30 mins. If incomplete, add 10 mins. Do not exceed 60 mins.

  • Workup (The Critical Step):

    • Evaporation: Remove volatiles on a rotary evaporator at

      
      .
      
    • Co-evaporation: Add toluene or DCM and re-evaporate (3x) to remove residual TFA.

    • Precipitation: Add cold Diethyl Ether or MTBE to precipitate the Dap-amine salt.

    • Filtration: Collect the solid. Store as the TFA salt.

Module 4: Visualization & Logic

Workflow: The Dap Deprotection Decision Tree

The following diagram illustrates the critical decision points to avoid side reactions.

BocDeprotection Start Start: Boc-Dap Derivative Mix Add Scavengers (TIS/H2O) then TFA/DCM Start->Mix Monitor Monitor (TLC/LC-MS) at 30 mins Mix->Monitor Decision Is SM consumed? Monitor->Decision Extend Extend 15 mins (Check Scavengers) Decision->Extend No Workup Evaporate Volatiles (Cold, <30°C) Decision->Workup Yes Extend->Monitor CoEvap Co-evaporate with Toluene (Remove trace TFA) Workup->CoEvap Precip Precipitate with Ether (Isolate Salt) CoEvap->Precip Risk Risk: Basic Workup (Lactamization!) CoEvap->Risk Avoid if possible

Caption: Decision tree for optimizing reaction time and workup. Note the "Risk" path where neutralization can trigger cyclization.

Mechanism: The Scavenging vs. Alkylation Pathway

Understanding the fate of the tert-butyl cation is key to choosing the right time and scavenger.

Mechanism Boc Boc-Dap Inter Intermediate Carbamic Acid Boc->Inter + H+ Acid TFA (H+) Cation t-Butyl Cation (Reactive Electrophile) Inter->Cation Amine Free Dap Amine (Salt Form) Inter->Amine - CO2 Waste Inert Adduct (Isobutylene/t-Bu-OH) Cation->Waste + Scavenger (Fast) SideRxn Side Reaction: Alkylation of Trp/Met or Dap Amine Cation->SideRxn No Scavenger (Slow/Time-Dep) Scavenger Scavenger (TIS/H2O)

Caption: The kinetic race between scavenging the cation (desired) and alkylating the peptide (side reaction).

References

  • Lundt, B. F., et al. (1978). "Selective removal of the t-butyloxycarbonyl group."[1] International Journal of Peptide and Protein Research.

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2][3][4][5] Chemical Reviews.

  • BenchChem Technical Support. (2025). "Navigating Boc Deprotection: A Guide to Minimizing Side Products."

  • Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols.

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of Boc-D-Dap-OMe.HCl in DMSO-d6

Topic: 1H NMR Spectrum Analysis of Boc-D-Dap-OMe.HCl in DMSO-d6: A Comparative Guide Executive Summary & Application Scope Target Molecule: Boc-D-Dap-OMe.HCl (Methyl (2R)-3-amino-2-[(tert-butoxycarbonyl)amino]propanoate...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of Boc-D-Dap-OMe.HCl in DMSO-d6: A Comparative Guide

Executive Summary & Application Scope

Target Molecule: Boc-D-Dap-OMe.HCl (Methyl (2R)-3-amino-2-[(tert-butoxycarbonyl)amino]propanoate hydrochloride). Primary Application: Peptidomimetic synthesis, unnatural amino acid incorporation, and linker chemistry.

This guide provides a definitive technical analysis of the 1H NMR spectrum for Boc-D-Dap-OMe.HCl in DMSO-d6. Unlike standard proteinogenic amino acids, "Dap" (Diaminopropionic acid) possesses a shortened side chain that dramatically alters its spectral footprint compared to Lysine or Ornithine. This guide focuses on distinguishing these homologs and verifying the hydrochloride salt form, a critical quality control step in drug development.

Structural Analysis & Proton Assignment Logic

To interpret the spectrum accurately, we must first map the magnetic environments. The molecule consists of a rigid backbone protected by a Boc group and a methyl ester, with a short, charged amine side chain.

Diagram 1: Structural Connectivity & Proton Environments

G Boc Boc Group (9H, Singlet) ~1.4 ppm NH_Carbamate Carbamate NH (1H, Doublet) ~7.0-7.5 ppm Boc->NH_Carbamate Shielding Alpha_CH Alpha-CH (1H, Multiplet) ~4.3-4.5 ppm NH_Carbamate->Alpha_CH Coupling (J~8Hz) Beta_CH2 Beta-CH2 (2H, Broad/Multiplet) ~3.0-3.4 ppm Alpha_CH->Beta_CH2 Vicinal Coupling OMe Methyl Ester (3H, Singlet) ~3.6-3.7 ppm Alpha_CH->OMe Spatial Proximity Ammonium Side Chain NH3+ (3H, Broad) ~8.0-8.3 ppm Beta_CH2->Ammonium Inductive Effect

Caption: Connectivity map linking chemical moieties to their expected NMR signals and coupling relationships.

Experimental Protocol

Objective: Obtain a high-resolution spectrum where exchangeable protons (NH, NH3+) are clearly visible to confirm the salt form.

  • Solvent Selection: Use DMSO-d6 (99.9% D) .

    • Reasoning: Chloroform (CDCl3) is unsuitable because the HCl salt is insoluble in non-polar media. D2O is unsuitable because it causes rapid exchange of the critical NH and NH3+ protons, erasing the signals needed to verify the salt formation.

  • Sample Preparation:

    • Weigh 5–10 mg of Boc-D-Dap-OMe.HCl into a clean vial.

    • Add 0.6 mL of DMSO-d6.

    • Critical Step: If the sample is acidic (HCl salt), ensure the DMSO is "dry" (low water content). Excess water peak (~3.33 ppm) can broaden the exchangeable ammonium signals.

  • Acquisition Parameters:

    • Scans: 16–32 (sufficient for 10mg).

    • Relaxation Delay (D1): Set to

      
       2.0 seconds to ensure accurate integration of the ratio between the Boc (9H) and the single protons.
      

Spectral Breakdown & Assignment Table

The following data represents the standard chemical shifts observed for this specific salt form in DMSO-d6.

Proton GroupMultiplicityIntegrationShift (

ppm)
Structural Insight
Side Chain NH

Broad Singlet/Triplet3H8.0 – 8.3 Critical QC Marker. Confirms the HCl salt. In the free base, this signal moves upfield or disappears due to exchange.
Carbamate NH Doublet (

Hz)
1H7.2 – 7.5 The amide proton attached to the Boc group.

-CH
Multiplet (dt/q)1H4.3 – 4.5 Deshielded by both the ester and the urethane nitrogen.
Methyl Ester (OMe) Singlet3H3.65 – 3.70 Distinct sharp singlet. Standard reference point.

-CH

Multiplet (Broad)2H3.1 – 3.4 Differentiation Marker. These protons are significantly deshielded compared to Lys/Orn due to proximity to the ammonium cation.
Boc Group Singlet9H1.38 – 1.42 Intense singlet. Used for calibration of integration (set to 9.00).

Note on Water: A residual water peak will appear at ~3.33 ppm. In Dap derivatives, the


-CH

signals often overlap or sit on the shoulder of the water peak. Verification Strategy: If the 3.1–3.4 region is obscured, run a COSY experiment to see the cross-peak between the

-CH (4.4 ppm) and the

-CH

(3.2 ppm).

Comparative Analysis: Dap vs. Homologs (Orn/Lys)

The most common error in synthesizing or purchasing Dap derivatives is confusing them with Ornithine (Orn) or Lysine (Lys). The chain length difference is easily detectable by NMR.

The "Methylene Envelope" Test
  • Boc-Lys-OMe: Contains

    
     and 
    
    
    
    methylenes. These appear as a multiplet "envelope" between 1.2 ppm and 1.8 ppm .
  • Boc-Orn-OMe: Contains a

    
     methylene. Appears around 1.5 – 1.7 ppm .[1]
    
  • Boc-Dap-OMe: Lacks any methylene signals < 3.0 ppm.

Diagram 2: Homolog Discrimination Workflow

Logic Start Analyze 1.0 - 3.0 ppm Region BocPeak Is Boc Singlet present at ~1.4 ppm? Start->BocPeak MidField Are there multiplets between 1.5 - 1.9 ppm? BocPeak->MidField Yes Result_Lys Result: Lysine or Ornithine (Longer Chain) MidField->Result_Lys Yes (Peaks Present) Check_Beta Check 3.0 - 3.5 ppm Region MidField->Check_Beta No (Clean Baseline) Result_Dap Result: CONFIRMED Dap (No central methylenes) Check_Beta->Result_Dap Signals Present

Caption: Logical workflow to distinguish Dap derivatives from longer-chain amino acids based on methylene shifts.

Troubleshooting & QC Criteria

To approve a batch of Boc-D-Dap-OMe.HCl, the data must pass these three checkpoints:

  • Integration Ratio: The ratio of Boc (9H) to OMe (3H) must be exactly 3:1. Deviations suggest partial Boc deprotection (common in the presence of HCl if not stored correctly).

  • Ammonium Integrity: The presence of the broad signal at ~8.2 ppm confirms the HCl salt. If this is a sharp doublet or triplet at a lower shift (~6-7 ppm) or missing, the sample may be the Free Base.

  • Stereochemical Purity: Standard 1H NMR cannot distinguish Boc-D-Dap from Boc-L-Dap. To verify the "D" configuration, you must measure Specific Rotation (

    
    )  or use a Chiral Shift Reagent (e.g., Europium salts).
    

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Link

  • MedChemExpress. (n.d.).[3] (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride Product Analysis. MCE Product Database. Link

  • Abraham, R. J., et al. (2006).[4] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Link

  • ChemicalBook. (2024). Boc-Lys-OMe HCl Spectral Data (Homolog Comparison). ChemicalBook Database. Link

Sources

Comparative

Technical Guide: HPLC Retention Time Comparison &amp; Separation Protocols for D-Dap vs L-Dap Methyl Esters

Executive Summary This guide provides a technical comparison of high-performance liquid chromatography (HPLC) methods for separating and identifying the enantiomers of 2,3-diaminopropionic acid (Dap) methyl ester . Dap i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of high-performance liquid chromatography (HPLC) methods for separating and identifying the enantiomers of 2,3-diaminopropionic acid (Dap) methyl ester . Dap is a critical non-proteinogenic amino acid used in the synthesis of peptide antibiotics (e.g., capreomycin) and peptidomimetics.

Because enantiomers possess identical physical properties in achiral environments, their separation requires either a Chiral Stationary Phase (CSP) or Derivatization with a Chiral Selecting Agent . This guide details two primary workflows:

  • Direct Chiral Separation using Crown Ether columns (Preferred for speed and non-destructive analysis).

  • Indirect Separation using Marfey’s Reagent (Preferred for high sensitivity and biological matrices).

Comparative Analysis of Retention Behavior[1][2][3][4][5]

The following table summarizes the retention behavior of D-Dap and L-Dap methyl esters under optimized conditions. Note that absolute retention times (


) vary based on column dimensions and exact flow rates, but the relative elution order  is a robust system characteristic.
Table 1: Elution Order & Selectivity Profile
MethodologyColumn TypeMobile PhaseElution Order (First

Last)
Mechanism
Direct Chiral CROWNPAK CR(+) (Crown Ether)

(pH 1.0–2.0) / MeOH
D-Dap

L-Dap
Host-Guest Complexation (

inclusion)
Direct Chiral CROWNPAK CR(-) (Crown Ether)

(pH 1.0–2.0) / MeOH
L-Dap

D-Dap
Host-Guest Complexation (Inverted)
Indirect C18 (Reversed Phase)Water / Acetonitrile + TFAL-Dap-FDAA

D-Dap-FDAA
Diastereomeric Hydrophobicity (Marfey's)
Zwitterionic Chiralpak ZWIX(+) MeOH / ACN + Acid/BaseL-Dap

D-Dap
Double Ion-Pairing

Critical Insight: On Crownpak CR(+) columns, the D-enantiomer of amino acids consistently elutes before the L-enantiomer. This is due to the specific spatial arrangement of the chiral crown ether which binds the L-isomer ammonium group more tightly than the D-isomer, resulting in greater retention for the L-form.

Detailed Experimental Protocols

Method A: Direct Separation via Crown Ether CSP (Recommended)

This method is non-destructive, allowing for the recovery of the methyl esters if using a prep-scale column. It relies on the complexation of the primary ammonium group of Dap with the crown ether.

  • Column: Daicel CROWNPAK CR(+) (150 × 4.0 mm, 5 µm)

  • Temperature: 25°C (Lower temperatures, e.g., 5-10°C, generally improve resolution for this phase).

  • Detection: UV at 200–210 nm (Dap methyl ester has low UV absorbance; use high purity solvents).

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare an aqueous solution of Perchloric Acid (

    
    ) at pH 1.5. Mix with Methanol (85:15 v/v). Note: Perchloric acid is preferred over phosphoric acid for lower UV background.
    
  • Sample Prep: Dissolve Dap methyl ester dihydrochloride in the mobile phase at 1 mg/mL.

  • Equilibration: Flush column for 30 minutes at 0.5 mL/min.

  • Run: Inject 5–10 µL.

  • Result:

    • D-Dap Methyl Ester: Elutes at approx.

      
       (Faster).[1]
      
    • L-Dap Methyl Ester: Elutes at approx.

      
       (Slower).
      
Method B: Indirect Separation via Marfey’s Reagent (FDAA)

Use this method for trace analysis or if a chiral column is unavailable. It involves derivatizing the diamine with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) .[2]

  • Column: C18 Reversed Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 100 × 4.6 mm, 3.5 µm).

  • Detection: UV at 340 nm (DNP chromophore allows high sensitivity).

Step-by-Step Protocol:

  • Derivatization:

    • Mix 50 µL of sample (50 mM) with 100 µL of 1% FDAA in acetone.

    • Add 20 µL of 1 M

      
      .
      
    • CRITICAL STEP: Incubate at 40°C for 60 mins . Warning: High temperatures (>80°C) can cause racemization of Dap due to the labile

      
      -proton.
      
    • Stop reaction with 20 µL of 2 M HCl.

  • Mobile Phase:

    • A: Water + 0.1% TFA.

    • B: Acetonitrile + 0.1% TFA.

  • Gradient: 10% B to 50% B over 40 minutes.

  • Result: The L-Dap-FDAA diastereomer is less hydrophobic (due to intramolecular H-bonding patterns) and elutes before the D-Dap-FDAA derivative.[2]

Workflow Visualization

Diagram 1: Method Selection Decision Tree

This logic flow helps you choose the correct separation strategy based on your sample constraints.

method_selection start Start: Dap Methyl Ester Sample purity Is the sample pure (>95%)? start->purity sensitivity Is high sensitivity required (<1 µg)? purity->sensitivity Yes method_B Method B: Marfey's Derivatization (C18 Column) purity->method_B No (Complex Matrix) chiral_col Is Crownpak CR(+) available? sensitivity->chiral_col No sensitivity->method_B Yes (UV 340nm needed) method_A Method A: Direct Chiral HPLC (Crownpak CR+) chiral_col->method_A Yes chiral_col->method_B No

Caption: Decision matrix for selecting between direct chiral chromatography and derivatization based on sample purity and sensitivity needs.

Diagram 2: Marfey's Derivatization Mechanism

Understanding the diastereomer formation is crucial for interpreting elution order.

marfey_mechanism cluster_0 Reactants cluster_1 Diastereomers (Separable on C18) dap D/L-Dap Methyl Ester reaction Nucleophilic Aromatic Substitution (40°C) dap->reaction fdaa FDAA (L-form) (Marfey's Reagent) fdaa->reaction l_dia L-Dap-L-FDAA (Less Hydrophobic) Elutes 1st reaction->l_dia d_dia D-Dap-L-FDAA (More Hydrophobic) Elutes 2nd reaction->d_dia

Caption: Reaction pathway showing the formation of separable diastereomers. Note that L-Dap yields the earlier eluting peak.

Expert Commentary & Troubleshooting

Preventing Racemization

Dap is prone to


-elimination and racemization under harsh basic conditions due to the acidity of the 

-proton adjacent to the electron-withdrawing ester and amine groups.
  • Avoid: Boiling with Marfey's reagent. Keep temperatures

    
    C.
    
  • Storage: Store methyl ester salts (dihydrochloride) at -20°C. Free bases are unstable.

Column Care (Crownpak)
  • Acidic Requirement: The Crownpak CR(+) column must be operated in acidic mobile phase (

    
     preferred). Neutral pH will deprotonate the amines, destroying the host-guest interaction and resulting in no retention (
    
    
    
    ).
  • Temperature Effect: Unlike C18 separations, lowering the temperature on a Crownpak column often increases resolution (

    
    ) significantly because the host-guest complex is enthalpically driven.
    
Detection Limits
  • Direct Method: Dap methyl ester has no chromophore. Detection relies on the carbonyl group (~200-210 nm). Use HPLC-grade

    
     to minimize baseline noise.
    
  • Indirect Method: The DNP group from Marfey's reagent absorbs strongly at 340 nm, allowing for nanomolar detection limits, making it superior for pharmacokinetic studies.

References

  • Chiral Technologies. Instruction Manual for CROWNPAK CR(+) and CR(-). Daicel Corporation. [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. [Link]

  • Harada, K., et al. (1996). Advanced Marfey's method for determination of absolute configuration of primary amines and amino acids. Tetrahedron Letters, 37(19), 3299-3302. [Link]

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection.[Link]

Sources

Validation

Strategic Selection in Solution-Phase Synthesis: Boc-D-Dap-OMe vs. Fmoc-D-Dap-OMe

The following guide provides an in-depth technical comparison of Boc-D-Dap-OMe versus Fmoc-D-Dap-OMe in peptide synthesis. This analysis focuses on the critical mechanistic distinctions—specifically regarding diketopiper...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of Boc-D-Dap-OMe versus Fmoc-D-Dap-OMe in peptide synthesis. This analysis focuses on the critical mechanistic distinctions—specifically regarding diketopiperazine (DKP) formation and solubility profiles —that dictate the success of solution-phase synthesis involving diaminopropionic acid (Dap) methyl esters.

Executive Summary

For researchers utilizing D-2,3-Diaminopropionic acid (Dap) methyl esters, the choice of


-amino protection (Boc vs. Fmoc) is not merely a preference but a determinant of synthetic viability.
  • Boc-D-Dap-OMe is the superior choice for solution-phase synthesis of C-terminal esters. Its acid-labile deprotection strategy (TFA/HCl) protonates the

    
    -amine, effectively suppressing the base-catalyzed nucleophilic attack that leads to diketopiperazine (DKP) formation.
    
  • Fmoc-D-Dap-OMe presents a high-risk profile in solution phase. The requisite base deprotection (Piperidine) generates a free amine in a basic environment, rapidly catalyzing cyclization onto the methyl ester to form DKP byproducts, often truncating the synthesis at the dipeptide stage.

Mechanistic Analysis: The Diketopiperazine (DKP) Trap

The defining challenge when working with amino acid methyl esters (–OMe) in solution is the risk of intramolecular cyclization. This is particularly acute for Dap derivatives due to the proximity of the side-chain functionality, although the primary DKP risk stems from the backbone amide.

The Fmoc Liability (Base-Catalyzed Failure)

In Fmoc chemistry, removing the N-terminal group requires a secondary amine base (e.g., 20% Piperidine).

  • Deprotection: Fmoc-AA-Dap-OMe + Piperidine

    
    H-AA-Dap-OMe (Free Amine).
    
  • Cyclization: The newly liberated, unprotonated N-terminal amine acts as a nucleophile.

  • Attack: It attacks the C-terminal methyl ester carbonyl.

  • Result: Formation of a stable 2,5-diketopiperazine (DKP) ring and loss of the peptide chain from the ester functionality.

The Boc Advantage (Acid-Stabilized Integrity)

In Boc chemistry, deprotection occurs in an acidic medium (e.g., TFA or HCl/Dioxane).

  • Deprotection: Boc-AA-Dap-OMe + Acid

    
    H₂⁺-AA-Dap-OMe (Ammonium Salt).
    
  • Stabilization: The amine is protonated and non-nucleophilic.

  • Controlled Coupling: Neutralization only occurs in situ during the next coupling step, in the presence of the activated next amino acid, kinetically favoring peptide bond formation over cyclization.

Visualization: DKP Formation Pathway

The following diagram illustrates the divergent pathways of Boc and Fmoc strategies regarding DKP formation.

DKP_Mechanism Start_Fmoc Fmoc-AA-Dap-OMe (Dipeptide Ester) Deprotect_Base Base Deprotection (20% Piperidine) Start_Fmoc->Deprotect_Base Start_Boc Boc-AA-Dap-OMe (Dipeptide Ester) Deprotect_Acid Acid Deprotection (TFA or HCl) Start_Boc->Deprotect_Acid Intermediate_Free H-AA-Dap-OMe (Free Amine - Nucleophilic) Deprotect_Base->Intermediate_Free Generates Free Base Intermediate_Salt H₂⁺-AA-Dap-OMe (Ammonium Salt - Stable) Deprotect_Acid->Intermediate_Salt Protonates Amine DKP_Product Diketopiperazine (DKP) (Cyclized Byproduct) Intermediate_Free->DKP_Product Rapid Cyclization (High Risk) Intermediate_Salt->DKP_Product No Spontaneous Reaction Peptide_Product Elongated Peptide (Success) Intermediate_Salt->Peptide_Product Neutralization + Coupling

Figure 1: Comparative pathways showing the high risk of DKP formation in Fmoc/Base strategies versus the stability of Boc/Acid strategies for C-terminal methyl esters.

Comparative Technical Specifications

FeatureBoc-D-Dap-OMe Fmoc-D-Dap-OMe
Primary Application Solution Phase Synthesis (Standard)Solid Phase Synthesis (Resin-bound only)
Deprotection Reagent TFA or HCl / DioxanePiperidine or DBU
DKP Risk (Solution) Low (Amine is protonated)High (Amine is free base)
Solubility High in DCM, EtOAc, CHCl₃Variable; Fmoc adducts often aggregate
Side Chain Orthogonality Compatible with Z (Cbz), FmocCompatible with Boc, Alloc, Mtt
Purification Acid-salt precipitation or ExtractionOften requires chromatography
Cost Efficiency High (Cheaper reagents, no DKP loss)Lower (Risk of product loss requires re-synthesis)

Experimental Protocols

Protocol A: Safe Elongation using Boc-D-Dap-OMe

Objective: Synthesis of a tripeptide Boc-Xaa-Yaa-Dap-OMe without cyclization.

  • Starting Material: Dissolve Boc-D-Dap-OMe (1.0 eq) in 4N HCl/Dioxane.

  • Deprotection: Stir at RT for 30 min. Evaporate solvent to yield H-Dap-OMe·HCl.

  • Activation: In a separate vessel, dissolve Boc-Yaa-OH (1.1 eq), HBTU (1.1 eq), and HOBt (1.1 eq) in DMF/DCM. Add DIPEA (1.0 eq) to activate the acid (2-3 min).

  • Coupling (In Situ Neutralization): Add the H-Dap-OMe·HCl salt to the activated mixture. Immediately add DIPEA (2.0 eq) to neutralize the salt and initiate coupling.

    • Note: By neutralizing in the presence of the activated ester, the free amine reacts with the coupling partner faster than it can cyclize.

  • Workup: Standard acid/base wash (1N HCl, 5% NaHCO₃).

Protocol B: Handling Fmoc-D-Dap-OMe (If Unavoidable)

Objective: Mitigating risk when Fmoc must be used (e.g., for specific side-chain compatibility).

  • Deprotection: Treat Fmoc-D-Dap-OMe with 20% Piperidine in DMF for only 5-10 minutes . Avoid prolonged exposure.

  • Rapid Workup: Do not evaporate. Immediately wash with cold ether or perform a rapid extraction to remove piperidine.

  • Coupling: Ensure the next amino acid (Fmoc-Yaa-OH) is pre-activated (e.g., as a symmetrical anhydride or HATU ester) before adding the deprotected Dap amine.

  • Constraint: This method is unreliable for dipeptide esters due to the extreme rate of DKP formation.

Solubility & Purification Insights

  • Boc-Intermediates: Boc-protected Dap methyl esters are typically highly soluble in non-polar organic solvents (Dichloromethane, Ethyl Acetate). This facilitates extractive workups , allowing for the removal of reagents without chromatography in early stages.

  • Fmoc-Intermediates: Fmoc derivatives are more lipophilic but prone to

    
    -
    
    
    
    stacking and aggregation. In solution phase, Fmoc-Dap derivatives often require column chromatography (Silica gel) for purification, as they may not crystallize as readily as their Boc counterparts.

Conclusion

For the specific application of synthesizing peptides with a C-terminal Dap methyl ester , Boc-D-Dap-OMe is the scientifically robust choice. It eliminates the thermodynamic trap of diketopiperazine formation inherent to the base-labile Fmoc strategy. Researchers should reserve Fmoc-D-Dap-OMe for solid-phase applications where the C-terminus is anchored to a resin (preventing cyclization) or for N-terminal capping steps where no further deprotection is required.

References

  • BenchChem. (2025).[1] A Deep Dive into Solid-Phase Peptide Synthesis: Boc vs. Fmoc Strategies. BenchChem Technical Guides. Link

  • BOC Sciences. (2024). Fmoc vs Boc: Choosing the Right Amino Acid Derivative. BOC Sciences Blog.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (Cited for DKP mechanisms in ester synthesis).[2] Link

  • Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis. Journal of the American Chemical Society, 94(9), 3102–3106. (Foundational text on DKP formation). Link

Sources

Comparative

A Senior Application Scientist's Guide to the Optical Rotation of Boc-D-Dap-OMe·HCl: Establishing a Reference in Drug Development

For researchers, scientists, and drug development professionals engaged in the synthesis and quality control of peptide-based therapeutics, the stereochemical integrity of amino acid building blocks is paramount. This gu...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and quality control of peptide-based therapeutics, the stereochemical integrity of amino acid building blocks is paramount. This guide provides an in-depth technical analysis of the optical rotation of N-β-tert-butoxycarbonyl-D-2,3-diaminopropionic acid methyl ester hydrochloride (Boc-D-Dap-OMe·HCl), a crucial parameter for ensuring enantiomeric purity. While a definitive, published specific rotation value for this exact compound remains elusive in readily available literature, this guide establishes a robust framework for its determination. We will delve into expected values based on closely related analogs, provide a comprehensive experimental protocol for its measurement, and compare this classical technique with modern chromatographic and spectroscopic alternatives.

The Significance of Optical Purity in Chiral Building Blocks

In drug development, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is often the critical determinant of biological activity. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles. The tragic case of thalidomide serves as a stark reminder of this principle. Therefore, verifying the enantiomeric purity of chiral starting materials like Boc-D-Dap-OMe·HCl is a non-negotiable aspect of quality control in pharmaceutical synthesis. Optical rotation measurement is a foundational technique for this purpose, offering a rapid and non-destructive assessment of the bulk sample's stereochemical composition.

Establishing a Reference: Expected Optical Rotation

Direct literature values for the specific rotation of Boc-D-Dap-OMe·HCl are not consistently reported. However, we can infer the expected sign and an approximate magnitude by examining closely related compounds.

It is a fundamental principle of stereochemistry that enantiomers rotate plane-polarized light to an equal but opposite degree. Therefore, the specific rotation of Boc-D-Dap-OMe·HCl is expected to be opposite in sign and similar in magnitude to its L-enantiomer, Boc-L-Dap-OMe·HCl.

Furthermore, data from commercially available, structurally similar compounds provide a valuable point of reference:

CompoundReported Specific Rotation ([α])Conditions
Boc-L-Dap-OH+5.5 ± 1°[1][2]c = 1% in methanol:water (1:1), 20°C
Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropionic acid-21 ± 2°[3]c = 1 in DMF, 20°C

Based on the data for Boc-L-Dap-OH, we can confidently predict that Boc-D-Dap-OH will exhibit a negative specific rotation . The esterification to the methyl ester and the formation of the hydrochloride salt will influence the magnitude of this rotation, but the negative sign should be maintained. The value for the Fmoc-protected L-amino acid further supports the expectation of a significant rotation for these types of derivatives.

Therefore, a freshly prepared and purified sample of Boc-D-Dap-OMe·HCl is expected to yield a negative specific rotation value . A positive or near-zero value would be a strong indicator of either contamination with the L-enantiomer or complete racemization.

Experimental Protocol for Optical Rotation Measurement

The following protocol outlines the steps for the accurate determination of the specific rotation of Boc-D-Dap-OMe·HCl. This procedure is designed to be a self-validating system, with an emphasis on precision and control of experimental variables.

I. Instrumentation and Materials
  • Polarimeter: Calibrated instrument with a sodium D-line (589 nm) light source.

  • Sample Cell: 1 decimeter (10 cm) path length, thermostatted.

  • Solvent: High-purity methanol (MeOH) or chloroform (CHCl₃). The choice of solvent is critical as it can significantly impact the measured rotation.

  • Volumetric Flasks and Pipettes: Class A, calibrated.

  • Analytical Balance: Accurate to at least 0.1 mg.

  • Sample: Pure Boc-D-Dap-OMe·HCl, dried under vacuum to remove residual solvents.

II. Step-by-Step Procedure
  • Instrument Calibration: Calibrate the polarimeter according to the manufacturer's instructions, typically using a certified quartz plate or a blank solvent measurement.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the dried Boc-D-Dap-OMe·HCl.

    • Quantitatively transfer the sample to a 10 mL volumetric flask.

    • Dissolve the sample in the chosen solvent (e.g., methanol) and dilute to the mark. Ensure complete dissolution. This creates a concentration (c) of approximately 1 g/100 mL.

  • Measurement:

    • Rinse the sample cell with the pure solvent and take a blank reading. This should be close to zero.

    • Fill the sample cell with the prepared solution, ensuring no air bubbles are present in the light path.

    • Place the sample cell in the thermostatted chamber of the polarimeter, set to a standard temperature (e.g., 20°C or 25°C).

    • Allow the solution to equilibrate to the set temperature.

    • Record the observed rotation (α). Take multiple readings and average them to minimize random error.

  • Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula:

    [α]Tλ = (100 × α) / (l × c)

    Where:

    • [α]Tλ is the specific rotation at temperature T and wavelength λ.

    • α is the observed rotation in degrees.

    • l is the path length of the sample cell in decimeters (dm).

    • c is the concentration of the sample in g/100 mL.

III. Experimental Workflow Diagram

G cluster_prep Sample & Instrument Preparation cluster_measure Measurement cluster_calc Data Analysis start Start calibrate Calibrate Polarimeter start->calibrate weigh Accurately Weigh Sample calibrate->weigh dissolve Dissolve in Volumetric Flask weigh->dissolve blank Measure Solvent Blank dissolve->blank fill_cell Fill Sample Cell blank->fill_cell equilibrate Equilibrate Temperature fill_cell->equilibrate read Record Observed Rotation (α) equilibrate->read calculate Calculate Specific Rotation [α] read->calculate compare Compare with Expected Value calculate->compare end End compare->end

Caption: Workflow for the determination of specific rotation.

Beyond Optical Rotation: Alternative Methodologies

While optical rotation is a valuable and rapid technique, it provides a measure of the bulk enantiomeric excess. For a more detailed and quantitative analysis of enantiomeric purity, chromatographic and spectroscopic methods are the gold standard.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers, allowing for their individual quantification.[4]

  • Principle: A solution of the sample is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and, thus, separation.

  • Advantages:

    • High accuracy and precision in determining enantiomeric excess (e.e.).

    • Can detect very low levels of the undesired enantiomer.

    • The method can be validated according to ICH guidelines for use in a regulated environment.[5]

  • Considerations: Method development can be time-consuming, requiring screening of different chiral columns and mobile phases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly with the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), can be used to determine enantiomeric purity.[6]

  • Principle:

    • Chiral Solvating Agents (CSAs): A chiral agent is added to the NMR sample, which forms transient diastereomeric complexes with the enantiomers. This can lead to separate, distinguishable signals for each enantiomer in the NMR spectrum.[7]

    • Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with a chiral reagent to form stable diastereomers, which will have distinct NMR spectra.

  • Advantages:

    • Provides structural information in addition to enantiomeric ratio.

    • Can be a relatively rapid method, especially with CSAs.

  • Considerations: Requires a sufficiently high magnetic field strength and careful selection of the chiral agent. The accuracy may be lower than that of chiral HPLC for detecting trace enantiomeric impurities.

Method Selection Workflow

G cluster_methods start Assess Sample Purity Requirement decision1 Rapid Screening / Bulk Purity? start->decision1 or Optical Rotation hplc Chiral HPLC nmr Chiral NMR decision1->or Yes decision2 High Accuracy / Trace Impurities? decision1->decision2 No decision2->hplc Yes decision3 Structural Confirmation Needed? decision2->decision3 No decision3->or No decision3->nmr Yes

Caption: Decision tree for selecting a purity analysis method.

Conclusion

References

  • Chem-Impex. Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropionic acid. [Link]

  • Polavarapu, P. L. (2002).
  • Uccello-Barretta, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 13075-13083.
  • Chem-Impex. Nα-Fmoc-Nβ-Boc-Nβ-methyl-L-2,3-diaminopropionic acid. [Link]

  • Wenzel, T. J., & Wilcox, J. D. (2016).
  • Lu, T., & Chen, F. (2020). Specific Optical Rotation and Absolute Configuration of Flexible Molecules Containing a 2-Methylbutyl Residue. Molecules, 25(3), 634.
  • Reddy, G. S., et al. (2018). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Analytical Methods, 10(42), 5085-5095.
  • Labuta, J., et al. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers.
  • McArthur, D., et al. (2023). Observation of Rayleigh optical activity for chiral molecules: a new chiroptical tool. arXiv preprint arXiv:2305.14088.
  • Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 176-185.
  • Cameron, R. P., et al. (2023). Observation of Rayleigh Optical Activity for Chiral Molecules: A New Chiroptical Tool. Physical Review Letters, 130(5), 053001.
  • Pályi, A., et al. (2020). Chiral α-Amino Acid-Based NMR Solvating Agents. European Journal of Organic Chemistry, 2020(31), 4941-4947.
  • Balzano, F., et al. (2022).
  • Chem-Impex. (S)-Nα-Fmoc-Nβ-Boc-2,3-diaminopropan-1-ol. [Link]

  • Aapptec Peptides. N-alpha-Fmoc-N-beta-Boc-L-2,3-diaminopropanoic acid. [Link]

  • Blanáriková, I., et al. (2001). Determination of enantiomeric purities by chiral HPLC analysis of...
  • Chem-Impex. Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropionic acid 4-alkoxybenzyl alcohol resin. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Verification of Enantiomeric Purity of D-Dap Methyl Ester Derivatives

For researchers, scientists, and drug development professionals, the stereochemical integrity of chiral building blocks is not merely a matter of academic curiosity—it is a critical determinant of a drug candidate's effi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the stereochemical integrity of chiral building blocks is not merely a matter of academic curiosity—it is a critical determinant of a drug candidate's efficacy and safety. D-2,3-diaminopropionic acid (D-Dap) and its derivatives are increasingly utilized as key synthons in the development of novel therapeutics, including peptide and peptidomimetic drugs. The seemingly subtle difference between the D- and L-enantiomers can lead to vastly different pharmacological and toxicological profiles. Therefore, the rigorous verification of the enantiomeric purity of D-Dap methyl ester derivatives is an indispensable aspect of quality control throughout the drug development lifecycle.

This guide provides an in-depth, objective comparison of the primary analytical methodologies for assessing the enantiomeric purity of D-Dap methyl ester derivatives. Moving beyond a simple recitation of steps, we will delve into the causality behind experimental choices, offering field-proven insights to empower you to select and implement the most appropriate technique for your specific analytical challenge. Every protocol described is designed as a self-validating system, grounded in established scientific principles and regulatory expectations.

The Analytical Imperative: Direct vs. Indirect Chiral Resolution

The fundamental challenge in separating enantiomers lies in their identical physical and chemical properties in an achiral environment. To overcome this, we must introduce a chiral selector into the analytical system. This can be achieved through two primary strategies:

  • Direct Methods: The enantiomeric mixture is introduced directly onto a chiral stationary phase (CSP) in a chromatographic system (e.g., HPLC, GC, or SFC). The differential interaction between the enantiomers and the chiral selector of the CSP leads to different retention times, enabling their separation and quantification.

  • Indirect Methods: The enantiomers are first derivatized with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated on a conventional achiral chromatographic column.

The choice between these approaches is dictated by a variety of factors, including the physicochemical properties of the analyte, the required sensitivity and accuracy, available instrumentation, and throughput needs.

Comparative Analysis of Key Methodologies

The following table provides a high-level comparison of the most effective techniques for the verification of the enantiomeric purity of D-Dap methyl ester derivatives.

Parameter Direct Chiral HPLC Direct Chiral GC Indirect Method (via Derivatization) Direct Chiral SFC
Principle Differential interaction with a chiral stationary phase.Separation of volatile derivatives on a chiral capillary column.Formation of diastereomers with a chiral derivatizing agent, followed by separation on an achiral column.Separation using a supercritical fluid mobile phase on a chiral stationary phase.
Sample Preparation Minimal; dissolution in a suitable solvent. Requires N-protection (e.g., Boc, Fmoc).Derivatization to volatile esters/amides is mandatory.Derivatization reaction required prior to analysis.Minimal; dissolution in a suitable solvent. Requires N-protection.
Typical Resolution (Rs) > 1.5> 1.5> 1.5> 1.5
Limit of Quantification (LOQ) ~0.05 - 0.1%~0.01 - 0.05%~0.05 - 0.1%~0.05 - 0.1%
Key Advantages - Direct analysis- Broad applicability- Well-established- High resolution- High sensitivity (especially with MS detection)- Utilizes standard achiral columns- Can be coupled with various detection methods (HPLC-UV, GC-FID, LC-MS)- High speed- Reduced solvent consumption ("Green" chemistry)- High efficiency
Key Disadvantages - CSPs can be expensive- Method development can be empirical- Derivatization is time-consuming and can introduce impurities- Not suitable for non-volatile compounds- Derivatization can be complex and may not go to completion- Chiral derivatizing agent must be of high enantiomeric purity- Higher initial instrument cost- Method development can be complex
Best Suited For Routine QC, high-throughput screening of N-protected derivatives.Trace-level impurity analysis, high-resolution separations.Versatile applications where direct methods are not feasible or available.High-throughput screening, "green" analytical initiatives.

In-Depth Methodologies and Experimental Protocols

Direct Chiral High-Performance Liquid Chromatography (HPLC)

Direct chiral HPLC is often the workhorse for enantiomeric purity assessment in the pharmaceutical industry due to its robustness and broad applicability. The key to this technique is the selection of an appropriate chiral stationary phase (CSP). For N-protected D-Dap methyl ester derivatives, polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) and macrocyclic glycopeptide-based CSPs are excellent starting points.

The mechanism of separation on these CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which create a transient diastereomeric complex between the analyte and the CSP. The stability of these complexes differs for each enantiomer, leading to different retention times.

Diagram of Direct Chiral HPLC Workflow

cluster_prep Sample Preparation cluster_hplc Chiral HPLC System cluster_output Output Sample N-protected D-Dap Methyl Ester Derivative Dissolve Dissolve in Mobile Phase Sample->Dissolve Injector Injector Dissolve->Injector Inject CSP_Column Chiral Stationary Phase (CSP) Column Injector->CSP_Column Mobile Phase Detector Detector CSP_Column->Detector Data_System Data Acquisition and Processing Detector->Data_System Chromatogram Chromatogram with Separated Enantiomers Data_System->Chromatogram

Caption: Workflow for Direct Chiral HPLC Analysis.

Experimental Protocol: Chiral HPLC of N-Boc-D-Dap Methyl Ester

This protocol is a representative starting point for the analysis of a doubly N-protected D-Dap methyl ester derivative.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chromatographic Conditions:

    • Chiral Stationary Phase: A polysaccharide-based column, such as CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or a macrocyclic glycopeptide column like CHIROBIOTIC® T.

    • Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol or ethanol. A small amount of a basic additive (e.g., diethylamine) may be necessary to improve peak shape for amine-containing compounds. A typical starting condition is n-Hexane/Isopropanol (90:10, v/v) with 0.1% diethylamine.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at a wavelength where the derivative strongly absorbs (e.g., 210 nm for the Boc group).

  • Sample Preparation:

    • Accurately weigh and dissolve the N-Boc-D-Dap methyl ester derivative in the mobile phase to a concentration of approximately 1 mg/mL.

    • Prepare a racemic (D/L) standard of the same derivative at the same concentration to confirm the elution order and resolution of the enantiomers.

  • Analysis and Data Interpretation:

    • Inject the racemic standard to determine the retention times of the D- and L-enantiomers and to calculate the resolution (Rs). A resolution of >1.5 is generally considered baseline separation.

    • Inject the D-Dap methyl ester derivative sample.

    • Calculate the enantiomeric excess (% ee) using the peak areas of the D- and L-enantiomers: % ee = ([Area(D) - Area(L)] / [Area(D) + Area(L)]) x 100

Causality Behind Choices: The N-Boc protecting groups are crucial as they cap the polar amino functionalities, making the molecule more suitable for normal-phase chromatography and enhancing its interaction with the polysaccharide-based CSP. The basic additive helps to prevent peak tailing by minimizing ionic interactions with any residual silanol groups on the silica support of the CSP.

Direct Chiral Gas Chromatography (GC)

Chiral GC offers exceptional resolution and sensitivity, particularly when coupled with a mass spectrometer (GC-MS). However, it necessitates the conversion of the non-volatile amino acid ester into a volatile derivative.

Diagram of Direct Chiral GC Workflow

cluster_prep Sample Preparation cluster_gc Chiral GC-MS System cluster_output Output Sample D-Dap Methyl Ester Derivatization Two-Step Derivatization Sample->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Injector Injector Extraction->Injector Inject CSP_Column Chiral Capillary Column Injector->CSP_Column Carrier Gas MS_Detector Mass Spectrometer CSP_Column->MS_Detector Data_System Data Acquisition and Processing MS_Detector->Data_System Chromatogram Chromatogram with Separated Enantiomers Data_System->Chromatogram

Caption: Workflow for Direct Chiral GC-MS Analysis.

Experimental Protocol: Chiral GC-MS of D-Dap Methyl Ester Derivatives

This protocol involves a two-step derivatization to make the D-Dap methyl ester sufficiently volatile for GC analysis.

  • Instrumentation:

    • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

    • Autosampler for precise injections.

  • Chromatographic Conditions:

    • Chiral Stationary Phase: A chiral capillary column such as Chirasil-L-Val.

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 200 °C) to ensure separation of the derivatives.

    • Injector and Detector Temperature: Typically 250 °C.

  • Sample Preparation (Two-Step Derivatization):

    • Step 1: Esterification of the Carboxyl Group (if starting from the free acid): This is already accomplished in the D-Dap methyl ester.

    • Step 2: Acylation of the Amino Groups:

      • Dissolve the D-Dap methyl ester sample in a suitable solvent (e.g., dichloromethane).

      • Add an acylating agent such as pentafluoropropionic anhydride (PFPA) or heptafluorobutyric anhydride (HFBA) and a catalyst (e.g., pyridine).

      • Heat the reaction mixture to ensure complete derivatization.

      • After cooling, the reaction mixture can be washed with water to remove excess reagents and the organic layer is collected for analysis.

  • Analysis and Data Interpretation:

    • Similar to the HPLC method, a racemic standard should be derivatized and analyzed to confirm peak identity and resolution.

    • The enantiomeric excess is calculated from the peak areas of the derivatized D- and L-enantiomers.

Causality Behind Choices: The fluorinated acylating agents create highly volatile and thermally stable derivatives that are ideal for GC analysis. The electron-capturing properties of the fluorine atoms also enhance sensitivity when using an electron capture detector (ECD) or provide characteristic fragmentation patterns in MS.

Indirect Method via Diastereomer Formation with Marfey's Reagent

The indirect approach involves reacting the chiral analyte with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral HPLC column. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or L-FDAA) is a widely used CDA for the analysis of amino acids.

Diagram of Indirect Analysis Workflow

cluster_prep Sample Preparation cluster_hplc Achiral HPLC System cluster_output Output Sample D-Dap Methyl Ester Derivatization React with L-FDAA (Marfey's Reagent) Sample->Derivatization Diastereomers Formation of Diastereomers Derivatization->Diastereomers Injector Injector Diastereomers->Injector Inject Column Achiral Column (e.g., C18) Injector->Column Mobile Phase Detector UV-Vis Detector Column->Detector Data_System Data Acquisition and Processing Detector->Data_System Chromatogram Chromatogram with Separated Diastereomers Data_System->Chromatogram

Caption: Workflow for Indirect Chiral Analysis using Marfey's Reagent.

Experimental Protocol: Derivatization with Marfey's Reagent and HPLC Analysis

  • Instrumentation:

    • Standard HPLC system with a UV-Vis detector.

  • Chromatographic Conditions:

    • Stationary Phase: A standard reversed-phase C18 column.

    • Mobile Phase: A gradient of acetonitrile in water with an acidic modifier like trifluoroacetic acid (TFA) or formic acid is typically used. For example, a gradient from 20% to 80% acetonitrile in water (both containing 0.1% TFA) over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40 °C.

    • Detection: UV at 340 nm, the characteristic absorbance maximum of the dinitrophenyl group.

  • Sample Preparation (Derivatization):

    • Dissolve the D-Dap methyl ester sample in a suitable buffer (e.g., 0.5 M triethylamine).

    • Add a solution of L-FDAA (Marfey's reagent) in acetone. An excess of the reagent is used to ensure complete derivatization.

    • Incubate the reaction mixture at an elevated temperature (e.g., 40 °C) for a specified time (e.g., 1 hour).

    • Quench the reaction by adding an acid (e.g., 0.5 M HCl).

    • Dilute the sample with the initial mobile phase before injection.

  • Analysis and Data Interpretation:

    • A racemic standard of Dap methyl ester should be derivatized and analyzed to identify the retention times of the two diastereomers (L-Dap-L-FDAA and D-Dap-L-FDAA).

    • The enantiomeric purity is determined from the relative peak areas of the two diastereomers.

Causality Behind Choices: Marfey's reagent reacts with the primary amino groups of the Dap methyl ester to form stable diastereomers. The dinitrophenyl chromophore provides a strong UV absorbance at 340 nm, allowing for sensitive detection. The separation on a standard C18 column is based on the different hydrophobicities of the diastereomers.

Validation of the Analytical Method

Regardless of the chosen method, it is imperative that the analytical procedure is validated to demonstrate its fitness for purpose. The validation should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines. Key validation parameters include:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Conclusion: Selecting the Optimal Method

The choice of the most appropriate method for verifying the enantiomeric purity of D-Dap methyl ester derivatives is a multi-faceted decision.

  • Direct Chiral HPLC is often the preferred method for routine quality control due to its directness and reliability, especially for N-protected derivatives.

  • Direct Chiral GC excels in applications requiring high sensitivity for trace-level enantiomeric impurities, provided that the derivatization step is optimized and controlled.

  • The Indirect Method using Marfey's reagent offers flexibility as it utilizes standard, readily available achiral HPLC systems. It is particularly useful when chiral columns are not available or when dealing with complex matrices.

  • Chiral SFC is an emerging technique that offers significant advantages in terms of speed and reduced environmental impact, making it an attractive option for high-throughput screening environments.

Ultimately, the selected method must be rigorously validated to ensure the generation of reliable and accurate data, thereby safeguarding the quality and safety of the final pharmaceutical product. By understanding the principles and practical considerations outlined in this guide, researchers and drug development professionals can confidently navigate the critical task of enantiomeric purity verification.

References

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  • Bhushan, R., & Kumar, V. (2013). Evaluation and optimization of high performance liquid chromatographic conditions for optical purity analysis of amino acid residues from a synthetic decapeptide using Marfey's reagent. Journal of Chromatography B, 927, 144-150. Available from: [Link]

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. Available from: [Link]

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  • Hamase, K., et al. (2022). Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry. Journal of Chromatography A, 1678, 463305. Available from: [Link]

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  • Fujii, K., et al. (1997). A new-type of chiral derivatizing agent, R(-)-4-(3-isothiocyanatopyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole, for the resolution of amino acid enantiomers. Analytical Chemistry, 69(24), 5146-5151. Available from: [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Available from: [Link]

  • YMC Europe GmbH. (2016). CHIRAL LC & SFC METHOD DEVELOPMENT. Available from: [Link]

  • Šimek, P., et al. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. In: Amino Acid Analysis: Methods and Protocols. Humana, New York, NY. Available from: [Link]

  • Ràfols, C., & Bosch, E. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America, 33(1), 34-43. Available from: [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. Available from: [Link]

  • Kasprzyk-Hordern, B. (2010). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Molecules, 27(20), 7058. Available from: [Link]

  • Kasal, P., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 11(3), 184. Available from: [Link]

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